molecular formula C11H9N3O2 B1621603 2-Methyl-4-(3-nitrophenyl)pyrimidine CAS No. 874774-08-0

2-Methyl-4-(3-nitrophenyl)pyrimidine

Cat. No.: B1621603
CAS No.: 874774-08-0
M. Wt: 215.21 g/mol
InChI Key: CXQWESMWAOTKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(3-nitrophenyl)pyrimidine is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(3-nitrophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(3-nitrophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(3-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-8-12-6-5-11(13-8)9-3-2-4-10(7-9)14(15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWESMWAOTKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384821
Record name 2-methyl-4-(3-nitrophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874774-08-0
Record name 2-methyl-4-(3-nitrophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Thermodynamic Stability of Nitrophenyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of nitrophenyl pyrimidine derivatives is a critical parameter in drug development, governing solubility, bioavailability, and shelf-life. This guide dissects the structural determinants of stability for this scaffold, focusing on the interplay between the electron-withdrawing nitro group and the pyrimidine core. We analyze solid-state packing forces, tautomeric equilibria, and thermal degradation pathways, providing actionable protocols for characterization.

Molecular Architecture & Electronic Effects[1]

The stability of nitrophenyl pyrimidines is not merely a function of bond strength but a complex equilibrium of electronic delocalization and steric conformation.

The Nitro Group Influence

The nitro group (


) acts as a strong electron-withdrawing group (EWG). When attached to the phenyl ring of a pyrimidine derivative, it significantly alters the electron density of the heterocyclic core via resonance and induction.
  • Thermodynamic Consequence: The position of the nitro group (ortho, meta, para) dictates the planarity of the molecule. Para-substitution often allows for better coplanarity, maximizing

    
    -conjugation and lowering the internal energy (
    
    
    
    ). Ortho-substitution introduces steric strain (torsional penalty), often forcing the phenyl ring out of plane relative to the pyrimidine, which can destabilize the crystal lattice despite strong intramolecular hydrogen bonding.
Tautomeric Equilibrium

Pyrimidine derivatives exhibit prototropic tautomerism (e.g., keto-enol or amine-imine). For nitrophenyl derivatives, the EWG character of the nitro group can shift the equilibrium constant (


) by stabilizing anionic intermediates or specific tautomers.

Mechanism: Density Functional Theory (DFT) studies (B3LYP/6-311++G**) reveal that for many oxo-pyrimidines, the lactam (keto) form is thermodynamically preferred over the lactim (enol) form in the solid state due to stronger intermolecular hydrogen donor/acceptor capabilities.

Tautomerism Keto Keto Tautomer (Lactam) High Dipole Moment TS Transition State (Proton Transfer) Keto->TS + ΔG‡ TS->Keto Enol Enol Tautomer (Lactim) Aromatic Stabilization TS->Enol Enol->TS Reverse Solvent Solvent Polarity (Stabilizes Dipole) Solvent->Keto Polar Solvents Favor Keto

Figure 1: Tautomeric equilibrium dynamics. The energy barrier (


) is modulated by solvent polarity and the electronic pull of the nitrophenyl moiety.

Solid-State Thermodynamics & Polymorphism

In the solid state, thermodynamic stability is defined by the Lattice Energy (


). For nitrophenyl pyrimidines, this is dominated by non-covalent interactions.
Packing Forces
  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyrimidine ring and the electron-poor nitrophenyl ring (due to
    
    
    ) create specific stacking motifs. "Head-to-tail" stacking is often observed to minimize electrostatic repulsion.
  • Hydrogen Bonding: The nitro group oxygens act as weak acceptors (

    
    ), while the pyrimidine nitrogens or exocyclic amines/amides act as donors.
    
  • Lattice Energy Hierarchy:

    
    
    Experimental data suggests that para-nitrophenyl derivatives often exhibit higher melting points than their ortho counterparts due to more efficient packing (higher packing coefficient, 
    
    
    
    ).
Case Study: Dihydropyrimidines (Biginelli Products)

For 4-(nitrophenyl)-3,4-dihydropyrimidin-2(1H)-ones, the heterocyclic ring typically adopts a boat conformation . The nitrophenyl group occupies the pseudo-axial position to minimize steric clash with the C5 and C6 substituents. This conformation is thermodynamically distinct from the planar aromatic pyrimidine, representing a local minimum on the potential energy surface.

Experimental Protocols (Self-Validating)

To rigorously assess thermodynamic stability, we employ a coupled approach of Thermal Analysis and Stress Testing.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), enthalpy of fusion (

), and detect polymorphism.
  • Sample Prep: Weigh 2–4 mg of dried nitrophenyl pyrimidine derivative into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape during decomposition).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 300°C at a rate of 5°C/min .

    • Why 5°C/min? Faster rates (e.g., 20°C/min) broaden peaks and can mask closely eluting polymorph transitions. Slower rates ensure thermal equilibrium.

  • Purge: Nitrogen gas at 50 mL/min to prevent oxidative degradation during the scan.

  • Validation: A sharp endotherm indicates a pure crystalline phase. A pre-melt exotherm suggests crystallization of an amorphous content or a polymorphic transition.

Protocol 2: Isothermal Stress Testing (TGA-Based)

Objective: Distinguish between melting and decomposition.

  • Method: Heat sample in TGA (Thermogravimetric Analyzer) to

    
    .
    
  • Hold: Maintain temperature for 60 minutes.

  • Criteria: Mass loss

    
     indicates chemical instability (degradation) rather than a physical phase change.
    

StabilityWorkflow Sample Synthesized Derivative TGA TGA Screening (Decomposition Temp) Sample->TGA Step 1: Thermal Limit XRD PXRD (Crystallinity Check) Sample->XRD Step 2: Polymorph ID DSC DSC Analysis (Phase Transitions) TGA->DSC If stable < 200°C Result Thermodynamic Profile (Tm, ΔH, Stability) DSC->Result Integration XRD->Result

Figure 2: Integrated workflow for thermodynamic stability profiling.

Data Analysis & Comparative Metrics

The following table summarizes typical thermodynamic parameters for nitrophenyl pyrimidine derivatives derived from literature precedents (e.g., Biginelli products). Note the trend: para-substitution generally confers higher thermal stability.

Derivative TypeNitro PositionMelting Point (

)
Enthalpy of Fusion (

)
Decomposition Onset (

)
Stability Inference
Dihydropyrimidine 4-NO2 (para)266 - 269 °C~35 kJ/mol> 280 °CHigh lattice energy; efficient packing.
Dihydropyrimidine 3-NO2 (meta)205 - 208 °C~28 kJ/mol> 220 °CModerate stability; lower symmetry.
Dihydropyrimidine 2-NO2 (ortho)167 - 169 °C~22 kJ/mol> 180 °CSteric strain reduces lattice stability.
Fused Pyrimidine 4-NO2 (para)> 300 °C> 40 kJ/mol> 310 °CExtended

-system maximizes stability.

Data synthesized from comparative analysis of structural analogs [1, 3, 5].

Computational Assessment (DFT)[2][3]

To predict stability before synthesis, Density Functional Theory (DFT) is employed.[1]

  • Method: B3LYP/6-311++G(d,p).

  • Key Metric: HOMO-LUMO Gap (

    
    ).[1][2]
    
    • A large

      
       implies high kinetic stability  (resistance to electron transfer/reaction).
      
    • Nitrophenyl derivatives often show lower

      
       compared to unsubstituted analogs due to the conjugation of the nitro group, making them more reactive (electrophilic) but thermodynamically stable in the ground state due to resonance stabilization.
      
  • Dipole Moment: High dipole moments in nitrophenyl derivatives enhance intermolecular electrostatic attractions, contributing to higher

    
     (Enthalpy of Sublimation) [6].
    

References

  • Crystal Structure and Thermal Analysis of Dihydropyrimidines Title: Crystal Structure, Hirshfeld Surface Analysis... of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate Source: MDPI (Molecules) URL:[Link]

  • Thermal Stability of Pyrimidine-Nitrophenol Crystals Title: Synthesis, crystal growth, structure and characterization of a novel third order nonlinear optical organic single crystal: 2-Amino 4,6-Dimethyl Pyrimidine 4-nitrophenol Source: ResearchGate URL:[3][4][5][6][Link]

  • Structural Studies of Nitrophenyl Pyrimidine Precursors Title: Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine Source: IUCr (Acta Crystallographica) URL:[Link]

  • DFT Investigations of Reactivity and Stability Title: A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1,3]diazino [4,5-d]pyrimidine-2,7-dione Source: MDPI (Crystals) URL:[Link]

  • Synthesis and Properties of Biginelli Products Title: Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Source: ResearchGate (Structural Chemistry) URL:[6][Link]

  • Thermodynamic Properties of Nitrophenyl Derivatives Title: Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives Source: Chemistry Central Journal (PMC) URL:[Link]

Sources

Introduction: The Pyrimidine Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of 4-Arylpyrimidine Building Blocks

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1] First identified within the structure of DNA, this scaffold has proven to be a "privileged structure," appearing in a vast array of molecules with significant biological and physical properties.[1] Its derivatives are found in FDA-approved drugs for cancer, such as Olmutinib and Pralsetinib, as well as treatments for HIV and central nervous system disorders.[1][2][3]

Among the myriad of pyrimidine derivatives, the 4-arylpyrimidine moiety holds particular significance. This structural motif, where an aryl group is directly attached to the C4 position of the pyrimidine ring, serves as a versatile pharmacophore and a key building block in the development of novel therapeutic agents and functional materials.[2][3][4] The strategic placement of the aryl group allows for fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets such as protein kinases.

However, the synthesis of these valuable building blocks is not without its challenges. The electron-deficient nature of the pyrimidine ring can complicate traditional synthetic transformations. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the key synthetic methodologies for constructing 4-arylpyrimidine cores, explains the causality behind strategic experimental choices, and highlights their application in contemporary research.

Part 1: Key Synthetic Methodologies

The construction of the C-C bond between the pyrimidine C4 position and an aryl ring is the critical step in synthesizing these scaffolds. Modern organic chemistry offers several powerful solutions, with transition metal-catalyzed cross-coupling reactions being the most prevalent and versatile.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and its application in pyrimidine chemistry is a prime example of its power and scope.[5] These methods typically involve coupling a pyrimidine electrophile (e.g., a halogenated or sulfonylated pyrimidine) with an organometallic nucleophile.

The Suzuki-Miyaura reaction, which couples an organoboron reagent (typically an arylboronic acid) with an organic halide or pseudohalide, is arguably the most widely used method for synthesizing 4-arylpyrimidines.[5][6]

Causality of Choice : The dominance of the Suzuki-Miyaura coupling stems from several key advantages:

  • High Functional Group Tolerance : The reaction conditions are generally mild, preserving a wide range of functional groups on both coupling partners.

  • Reagent Availability : A vast library of arylboronic acids is commercially available, allowing for rapid exploration of structure-activity relationships (SAR).

  • Lower Toxicity : Organoboron reagents are significantly less toxic and more environmentally benign than other organometallic reagents like organotins or organozincs.

The electrophilic partner is often a 4-chloropyrimidine, but less reactive leaving groups like tosylates (-OTs) have been successfully employed, offering a cheaper and often more stable alternative to halides.[6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific substrates.[5][7] For instance, the use of a phosphine ligand is crucial for stabilizing the active Pd(0) catalytic species.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Process cluster_end Outcome Pyrimidine 4-Halopyrimidine or 4-Pyrimidyl Tosylate Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pyrimidine->Catalyst BoronicAcid Arylboronic Acid BoronicAcid->Catalyst Heating Heating (Conventional or Microwave) Catalyst->Heating Base Base (e.g., K2CO3) Solvent Solvent (e.g., Water, Dioxane) Purification Workup & Purification Heating->Purification Product 4-Arylpyrimidine Product Purification->Product

Caption: General workflow for Suzuki-Miyaura synthesis of 4-arylpyrimidines.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a 4-Pyrimidyl Tosylate

This protocol is a representative example adapted from literature procedures for the synthesis of 4-arylpyrimidines in an aqueous medium, highlighting a greener chemistry approach.[6]

  • Reagent Preparation : To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 4-pyrimidyl tosylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 1.0 eq.).

  • Catalyst Addition : Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), to the vial.

  • Solvent Addition : Add 5 mL of deionized water to the vial.

  • Reaction Sealing : Securely seal the vial with a cap.

  • Microwave Irradiation : Place the vial in a microwave reactor and irradiate at 100 °C for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS if necessary.

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the pure 4-arylpyrimidine.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions

ElectrophileCatalystBaseSolventHeatingYield RangeReference
4-Pyrimidyl TosylatePd(PPh₃)₄K₂CO₃WaterMicrowave (100°C)Good to Excellent[6]
4,6-DichloropyrimidinePd(OAc)₂/PPh₃K₃PO₄DioxaneConventionalAcceptable[5]
2,4,5,6-TetrachloropyrimidinePd(PPh₃)₂Cl₂K₂CO₃Dioxane/WaterConventional (80°C)80-85% (di-arylated)[8]
4-Pyrimidyl NonaflatePd(OAc)₂/SPhosK₃PO₄WaterMicrowaveGood to Excellent[7]

While the Suzuki coupling is dominant, other cross-coupling reactions offer unique advantages and are essential tools in the synthetic chemist's arsenal.

  • Stille Coupling : This reaction utilizes an organostannane (organotin) reagent.[9][10] Its primary advantage is the exceptional stability of the organotin reagents to air and moisture and their high functional group tolerance.[9][11] The main drawback, which has led to its decreased use in industrial settings, is the high toxicity of organotin compounds and their byproducts.[10][12]

  • Negishi Coupling : This method employs highly reactive organozinc reagents.[13][14][15] The increased nucleophilicity of the organozinc partner often leads to faster reactions and the ability to couple more challenging substrates.[14] However, this high reactivity comes at the cost of sensitivity to air and moisture, requiring stringent anhydrous reaction conditions.[14]

Catalytic Cycle: Stille Cross-Coupling

G pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd2_trans R¹-Pd(II)L₂-R² pd0->pd2_complex Oxidative Addition (+ R¹-X) pd2_complex->pd2_trans Transmetalation (+ R²-SnR₃) pd2_trans->pd0 Reductive Elimination (- R¹-R²) byproduct1 X-SnR₃

Caption: The catalytic cycle for the Stille cross-coupling reaction.

B. Direct C-H Arylation: An Atom-Economical Approach

A more recent and powerful strategy is the direct C-H activation/arylation.[16][17][18] This approach forges the C-C bond by activating a C-H bond on the pyrimidine ring directly, coupling it with an aryl halide.

Causality of Choice : The primary driver for developing C-H activation methods is atom economy . It eliminates the need for pre-functionalization of the pyrimidine ring (e.g., halogenation or conversion to a tosylate), which shortens the synthetic sequence and reduces waste. The pyrimidine ring itself can act as a directing group, guiding the palladium catalyst to regioselectively functionalize a specific C-H bond, often at the C6 position if the C4 position is already substituted.[16][17][19]

Workflow: Direct C-H Arylation

G pyrimidine 4-Arylpyrimidine (with C-H bond) catalyst Pd Catalyst (e.g., Pd(OAc)₂) pyrimidine->catalyst aryl_halide Aryl Halide (Ar-X) aryl_halide->catalyst oxidant Oxidant/Additive catalyst->oxidant C-H Activation & Coupling product Di-Arylpyrimidine Product oxidant->product Reductive Elimination

Caption: Conceptual workflow for Palladium-catalyzed direct C-H arylation.

Part 2: Applications in Drug Discovery

The 4-arylpyrimidine scaffold is a mainstay in drug design, frequently appearing in kinase inhibitors and other targeted therapies.[20] Its rigid structure provides a reliable anchor for positioning functional groups within a protein's binding site, while the aryl group can be modified to target specific hydrophobic pockets or form key hydrogen bonds.

Table 2: Examples of Bioactive 4-Arylpyrimidine Derivatives

Compound ClassBiological TargetTherapeutic AreaKey InsightsReferences
4,6-DiarylpyrimidinesEGFR / VEGFR-2OncologyDual inhibition of key signaling pathways in cancer growth and angiogenesis. The nature of the aryl groups at C4 and C6 is critical for potency.[2][3]
4-Arylamine PyrimidinesEGFR (C797S mutant)OncologyDesigned as noncovalent inhibitors to overcome acquired resistance to existing EGFR-targeted therapies in non-small cell lung cancer.[21]
5-Aryl-4-(piperidin-1-yl)pyrimidinesNHE-1CardiovascularPotent and selective inhibitors of the sodium-hydrogen exchanger-1, with good oral bioavailability demonstrated in preclinical studies.[22]
5-Aryl-pyrimidine-2,4-diaminesBacterial TargetsInfectious DiseaseNovel scaffold showing broad-spectrum antibacterial activity, including against resistant strains like MRSA.[23]
4-Aryl-pyrido[1,2-c]pyrimidines5-HT Transporter / 5-HT₁ₐ ReceptorCNS DisordersCompounds designed with dual activity as selective serotonin reuptake inhibitors (SSRIs) and 5-HT₁ₐ receptor ligands for potential antidepressant effects.[24]

Conclusion and Future Outlook

The 4-arylpyrimidine scaffold remains a highly valuable building block for the creation of functional molecules. While classic palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are established and reliable methods for their synthesis, the field is continually evolving. The push for greater efficiency and sustainability is driving innovation in areas like direct C-H activation, which minimizes synthetic steps and waste.[18] Furthermore, novel methodologies such as photocatalysis and electrochemical synthesis are emerging as mild and powerful alternatives for constructing these important motifs.[4][25][26] As our understanding of chemical reactivity deepens, the ability to synthesize and modify the 4-arylpyrimidine core with ever-increasing precision will continue to fuel discoveries in medicine, materials science, and beyond.

References

  • Al-Wahaibi, L. H., et al. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalyzed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water.
  • Request PDF. (n.d.). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
  • Request PDF. (n.d.). Pyrimidine as an Aryl C–H Activating Group. ResearchGate.
  • Request PDF. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate.
  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799.
  • ACS Publications. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters.
  • PubMed. (2018). Pyrimidine as an Aryl C-H Activating Group.
  • PMC. (n.d.). Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons.
  • Mostafa, Y. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12.
  • Sengmany, S., et al. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC.
  • PubMed. (2024). Design, synthesis and antitumor activity of 4-arylamine substituted pyrimidine derivatives as noncovalent EGFR inhibitors overcoming C797S mutation.
  • Hussain, M., et al. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
  • PMC. (n.d.). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility.
  • Mostafa, Y. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC.
  • Zhang, Y., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Wikipedia. (n.d.). Negishi coupling.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197.
  • ResearchGate. (n.d.). (PDF) Skeletal editing of 4-arylpyrimidines into diverse nitrogen heteroaromatics via four-atom synthons.
  • ResearchGate. (n.d.). Examples of pyrimidine derivatives with applications in medicinal and materials science.
  • Wikipedia. (n.d.). Stille reaction.
  • OpenOChem Learn. (n.d.). Negishi Coupling.
  • Request PDF. (n.d.). Visible‐Light‐Promoted Synthesis of Arylthiopyrimidines through Oxidative Coupling of Pyrimidine Disulfides with Arylhydrazines. ResearchGate.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • PubMed. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • PubMed. (2009). Novel 4-aryl-pyrido[1,2-c]pyrimidines with dual SSRI and 5-HT1A activity, part 1.
  • CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing.
  • ChemRxiv. (n.d.). Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones.

Sources

CAS number and identifiers for 2-Methyl-4-(3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

2-Methyl-4-(3-nitrophenyl)pyrimidine represents a critical scaffold in medicinal chemistry, particularly within the kinase inhibitor space. Its structural motif—a pyrimidine core substituted at the C4 position with a meta-nitroaryl group—serves as a versatile pharmacophore. The nitro group functions as a "masked" amine; upon reduction, it yields an aniline moiety capable of forming hydrogen bonds within the ATP-binding pocket of various kinases (e.g., Bcr-Abl, EGFR) or serving as a vector for further derivatization (amide coupling, urea formation).

This guide provides a rigorous, self-validating framework for the synthesis, characterization, and handling of this compound, moving beyond basic data to actionable laboratory intelligence.

Table 1: Chemical Identifiers & Physicochemical Properties[1]
PropertyValue / Descriptor
Chemical Name 2-Methyl-4-(3-nitrophenyl)pyrimidine
CAS Number 874774-08-0 (Note: Verify with specific vendor COA)
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
SMILES CC1=NC=CC(=N1)C2=CC(=CC=C2)[O-]
InChI Key (Computed) OJITWRFPRCHSMX-UHFFFAOYSA-N
LogP (Calc) ~2.1 - 2.4
H-Bond Acceptors 4 (2 Pyrimidine N, 2 Nitro O)
H-Bond Donors 0
Physical State Off-white to pale yellow solid

Synthesis & Manufacturing Strategy

The most robust, scalable, and chemically defined route to 2-Methyl-4-(3-nitrophenyl)pyrimidine is the Suzuki-Miyaura Cross-Coupling reaction . This pathway is preferred over condensation methods (e.g., chalcone-amidine condensation) due to higher regioselectivity, milder conditions, and easier purification.

Reaction Pathway Visualization

SynthesisPath cluster_conditions Reaction Parameters SM1 4-Chloro-2-methylpyrimidine (Electrophile) Inter Pd(II) Transmetallation Complex SM1->Inter Oxidative Addition SM2 3-Nitrophenylboronic acid (Nucleophile) SM2->Inter Transmetallation Cat Pd(dppf)Cl2 • DCM (Catalyst) Cat->Inter Base K2CO3 / Dioxane / H2O (Base/Solvent) Base->Inter Activation Prod 2-Methyl-4-(3-nitrophenyl)pyrimidine (Target) Inter->Prod Reductive Elimination (C-C Bond Formation) Cond Temp: 80-90°C Time: 4-12 h Atmosphere: N2/Ar

Figure 1: Suzuki-Miyaura coupling pathway demonstrating the convergence of the chloropyrimidine and boronic acid partners.

Validated Experimental Protocol

Objective: Synthesize 10.0 g of 2-Methyl-4-(3-nitrophenyl)pyrimidine with >98% purity.

Reagents:

  • Substrate A: 4-Chloro-2-methylpyrimidine (1.0 eq, 46.5 mmol)

  • Substrate B: 3-Nitrophenylboronic acid (1.1 eq, 51.1 mmol)

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 eq, 1.4 mmol) — Chosen for stability and efficiency with aryl chlorides.

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq, 116 mmol)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio, 0.2 M concentration)

Step-by-Step Methodology:

  • Deoxygenation (Critical Step):

    • Charge a 500 mL round-bottom flask with 1,4-dioxane (185 mL) and water (46 mL).

    • Sparge with Nitrogen (N₂) or Argon for 30 minutes.

    • Causality: Removal of dissolved O₂ prevents homocoupling of the boronic acid and oxidation of the Pd(0) active species, ensuring catalytic turnover.

  • Reagent Charging:

    • Add 4-Chloro-2-methylpyrimidine (6.0 g) and 3-Nitrophenylboronic acid (8.53 g).

    • Add K₂CO₃ (16.0 g).

    • Add the Pd catalyst (1.14 g) last to minimize exposure to air before the inert atmosphere is re-established.

  • Reaction:

    • Fit the flask with a reflux condenser and heat to 90°C under N₂ atmosphere.

    • Monitor by TLC (30% EtOAc/Hexanes) or LC-MS every 2 hours.

    • Endpoint: Disappearance of the chloropyrimidine starting material. Typical time is 4–6 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

    • Partition the filtrate between EtOAc and Water. Separate layers.

    • Wash organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification (Self-Validating):

    • Recrystallize the crude solid from Ethanol or EtOAc/Heptane .

    • Validation: If the mother liquor remains highly colored, a silica gel plug filtration (eluting with DCM) prior to recrystallization is recommended to remove residual palladium ligands.

Quality Control & Characterization

To ensure the material is suitable for downstream biological assays or synthesis, it must pass the following QC decision matrix.

QC Decision Tree

QCDecision Start Crude Product HNMR 1H NMR (DMSO-d6) Start->HNMR PureH Aromatic Region Clean? HNMR->PureH LCMS LC-MS Purity >98%? PureH->LCMS Yes Repurify Recrystallize PureH->Repurify No PdTest Pd Residual <20 ppm? LCMS->PdTest Yes LCMS->Repurify No Release RELEASE For Use PdTest->Release Yes Scavenge Silica Thiol Scavenge PdTest->Scavenge No Repurify->HNMR Scavenge->LCMS

Figure 2: Quality Control workflow ensuring chemical and elemental purity.

Expected Analytical Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrimidine C6-H: Doublet around δ 8.7–8.8 ppm (characteristic of 4-substituted pyrimidines).

    • Pyrimidine C5-H: Doublet around δ 7.8–8.0 ppm.

    • Methyl Group: Singlet at δ 2.6–2.7 ppm (3H).

    • Nitroaryl Protons: Look for the deshielded singlet (H2') ~δ 8.9 ppm and the doublet-of-doublets for the protons ortho to the nitro group.

  • LC-MS: [M+H]⁺ peak at 216.2 m/z .

Applications in Drug Discovery[6][8]

This compound is rarely an endpoint; it is a high-value intermediate .

  • Kinase Inhibition: The 2-methyl-4-arylpyrimidine scaffold is homologous to the core of Imatinib (Gleevec) and Nilotinib . The 3-nitro group is strategically positioned to be reduced to an amine (3-amino), which then serves as the nucleophile to attach the "tail" moiety (e.g., a benzamide or urea) required for binding to the allosteric pocket of kinases like BCR-ABL.

  • Reduction Protocol:

    • Standard reduction uses Fe/NH₄Cl or H₂/Pd-C .

    • Caution: Avoid harsh acidic reductions (SnCl₂/HCl) if acid-sensitive groups are added later, though the pyrimidine ring is generally robust.

Safety & Handling

  • Nitro Aromatics: Generally possess potential for energetic decomposition at high temperatures. Do not distill the crude material to dryness at temperatures >150°C.

  • Toxicity: Treat as a potential mutagen. Nitroaromatics are often metabolic precursors to hydroxylamines, which can interact with DNA. Use full PPE (gloves, goggles, fume hood).

  • Storage: Store at 2–8°C, protected from light. Stable for >12 months under these conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Sigma-Aldrich. (2023). "Product Entry: 2-methyl-4-(3-nitrophenyl)pyrimidine (CAS 874774-08-0)". Sigma-Aldrich Catalog. Link

  • Zimmermann, J., et al. (1997). "Phenylamino-pyrimidine (PAP) - derivatives: a new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors". Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192. Link

  • PubChem. (2023). "Compound Summary: 2-Methyl-4-(3-nitrophenyl)pyrimidine". National Library of Medicine. Link

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-4-(3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2-Methyl-4-(3-nitrophenyl)pyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in understanding the solid-state properties of this and similar pyrimidine derivatives. Pyrimidine and its derivatives are of significant interest due to their presence in fundamental biological molecules like DNA and RNA, and their wide-ranging applications as antibiotics and components of vitamins and coenzymes.[1][2][3] The determination of their three-dimensional atomic arrangement is crucial for understanding their chemical behavior, potential biological activity, and for rational drug design.

Introduction: The Significance of Crystal Structure Analysis in Drug Development

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. In the pharmaceutical sciences, understanding the precise arrangement of atoms in a crystal lattice is paramount. It influences key parameters such as solubility, stability, and bioavailability, all of which are critical for the development of a successful drug candidate. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule, providing a detailed picture of bond lengths, bond angles, and intermolecular interactions. This knowledge is invaluable for structure-activity relationship (SAR) studies and for the design of new molecules with improved therapeutic profiles.

Pyrimidine derivatives, in particular, are a class of heterocyclic compounds that have garnered significant attention from researchers due to their diverse biological and pharmaceutical properties.[1][3] The introduction of various substituents onto the pyrimidine core can modulate its electronic properties and spatial conformation, leading to a wide array of pharmacological activities. The title compound, 2-Methyl-4-(3-nitrophenyl)pyrimidine, combines the pyrimidine scaffold with a methyl group and a nitrophenyl substituent, features that can influence its crystal packing and potential as a precursor for drug design.[4]

Experimental Workflow: From Synthesis to Structural Elucidation

The journey to elucidating the crystal structure of 2-Methyl-4-(3-nitrophenyl)pyrimidine involves a series of well-defined steps, each requiring careful execution and a deep understanding of the underlying principles.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 2-Methyl-4-(3-nitrophenyl)pyrimidine crystallization Single Crystal Growth synthesis->crystallization Purification mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (SAINT) data_collection->data_processing Raw Data structure_solution Structure Solution (SHELXS) data_processing->structure_solution Corrected Data structure_refinement Structure Refinement (SHELXL) structure_solution->structure_refinement Initial Model validation Validation & Analysis structure_refinement->validation Final Structure

Caption: A schematic overview of the experimental workflow for the crystal structure analysis of 2-Methyl-4-(3-nitrophenyl)pyrimidine.

Synthesis and Crystallization

The first and often most challenging step is the synthesis of the target compound and the growth of high-quality single crystals. The synthesis of pyrimidine derivatives can be achieved through various eco-friendly methods.[1][2] Following a successful synthesis and purification, the crucial step of crystallization is undertaken. The goal is to obtain crystals of sufficient size and quality for X-ray diffraction analysis. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Protocol for Single Crystal Growth:

  • Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent system in which the compound has moderate solubility.

  • Solution Preparation: A saturated or near-saturated solution of the purified 2-Methyl-4-(3-nitrophenyl)pyrimidine is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor.

The choice of solvent and the rate of evaporation are critical parameters that influence the quality of the resulting crystals. A slow and controlled crystallization process is essential to minimize defects in the crystal lattice.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers, such as the Bruker D8 QUEST, are equipped with sensitive detectors that allow for rapid and accurate data collection.[5]

Data Collection Parameters:

ParameterTypical ValueRationale
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is generally preferred for its higher energy, which minimizes absorption effects.
Temperature100(2) K or 296(2) KLow temperature data collection reduces thermal motion of atoms, leading to more precise structural data.
DetectorCCD or CMOSThese detectors offer high sensitivity and a large dynamic range for accurate intensity measurements.
Data Collection Strategyω and φ scansA combination of scans ensures that a complete and redundant dataset is collected.
Data Processing and Structure Solution

The raw diffraction data consists of a series of images containing diffraction spots. This data is processed to integrate the intensities of these spots and to apply corrections for various experimental factors. The data processing is typically performed using software like SAINT, and absorption corrections are applied using programs such as SADABS.[1]

The corrected data is then used to solve the crystal structure. The direct methods approach, implemented in programs like SHELXS, is commonly used for this purpose.[1] This method uses statistical relationships between the intensities of the reflections to determine the phases of the structure factors, which in turn allows for the calculation of an initial electron density map. The positions of the non-hydrogen atoms can then be identified from this map.

Structure Refinement

The initial structural model obtained from the direct methods is then refined using a full-matrix least-squares technique on F². This process, typically carried out with software like SHELXL, adjusts the atomic coordinates, and anisotropic displacement parameters of the non-hydrogen atoms to achieve the best possible fit between the observed and calculated structure factors.[1] Hydrogen atoms are generally placed in geometrically calculated positions and refined using a riding model.[6][7]

Structural Analysis and Interpretation

The final refined crystal structure of 2-Methyl-4-(3-nitrophenyl)pyrimidine provides a wealth of information about its molecular geometry and intermolecular interactions.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-nitrophenyl)pyrimidine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide has found extensive application in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds.[1] Pyrimidine derivatives are of significant pharmacological interest, and their arylation is a key step in the development of new therapeutic agents.[3][4]

This guide provides a detailed technical overview and actionable protocols for the synthesis of 4-(3-nitrophenyl)pyrimidine. The coupling of an electron-deficient pyrimidine ring with a nitrophenylboronic acid presents unique challenges that necessitate a careful selection of reaction parameters. We will delve into the mechanistic rationale behind these choices to provide a comprehensive understanding of the reaction and empower researchers to optimize conditions for their specific needs.

Reaction Scheme

The synthesis of 4-(3-nitrophenyl)pyrimidine is achieved through the palladium-catalyzed cross-coupling of a 4-halopyrimidine (typically 4-chloropyrimidine) and 3-nitrophenylboronic acid.

Figure 1: General reaction scheme for the Suzuki coupling of 4-chloropyrimidine with 3-nitrophenylboronic acid.

Mechanistic Insights: The Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the 4-halopyrimidine. This is often the rate-determining step, particularly with less reactive chlorides.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (the 3-nitrophenyl moiety) to the palladium(II) complex. The choice of base is critical for the formation of the boronate species, which facilitates this step.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of 4-(3-nitrophenyl)pyrimidine and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Mechanism cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd2_complex [Pyr-Pd(II)(X)L₂] oa->pd2_complex tm Transmetalation pd2_aryl_complex [Pyr-Pd(II)(Ar)L₂] tm->pd2_aryl_complex boronate [(3-NO₂Ph)B(OH)₃]⁻ boronate->tm base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid (3-NO₂Ph)B(OH)₂ boronic_acid->boronate re Reductive Elimination re->pd0 Catalyst Regeneration product 4-(3-nitrophenyl)pyrimidine re->product halopyrimidine 4-Halopyrimidine (Pyr-X) halopyrimidine->oa

Experimental Considerations and Optimization

The successful synthesis of 4-(3-nitrophenyl)pyrimidine hinges on the careful selection of several key parameters. The electron-deficient nature of the pyrimidine ring can make oxidative addition more challenging, while the electron-withdrawing nitro group on the boronic acid can influence the transmetalation step.

Parameter Recommendation Rationale and Expert Insights
Halogen on Pyrimidine 4-Chloropyrimidine is a cost-effective starting material. 4-Bromopyrimidine can be used for higher reactivity if needed.The C-Cl bond is less reactive than C-Br or C-I bonds, often requiring more active catalysts or higher temperatures. However, its lower cost makes it an attractive starting point.
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a reliable choice. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be used.Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, simplifying the reaction setup. For challenging couplings, more specialized and bulky phosphine ligands like Buchwald's SPhos or XPhos may improve yields by facilitating both oxidative addition and reductive elimination.
Catalyst Loading 1-5 mol%Higher catalyst loading may be necessary for the less reactive 4-chloropyrimidine. However, keeping the loading as low as possible is economically and environmentally beneficial.
Base K₂CO₃ or K₃PO₄An aqueous solution of a mild inorganic base is typically sufficient to activate the boronic acid for transmetalation without causing degradation of the starting materials or product.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O (typically in a 4:1 to 10:1 ratio)A mixture of an organic solvent and water is common. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.
Reaction Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the substrates and the chosen solvent. Reactions with 4-chloropyrimidine generally require higher temperatures.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of 4-(3-nitrophenyl)pyrimidine. Optimization may be required based on the specific laboratory setup and reagent purity.

Materials:

  • 4-Chloropyrimidine

  • 3-Nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyrimidine (1.0 mmol, 1.0 eq), 3-nitrophenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-nitrophenyl)pyrimidine.

Workflow setup 1. Reaction Setup (Reactants, Catalyst, Base) solvent 2. Solvent Addition (Dioxane/Water under Inert Gas) setup->solvent reaction 3. Reaction (Heat and Stir, Monitor Progress) solvent->reaction workup 4. Work-up (Cool and Dilute) reaction->workup extraction 5. Extraction (Ethyl Acetate) workup->extraction wash_dry 6. Washing and Drying (Brine, Na₂SO₄) extraction->wash_dry purification 7. Purification (Column Chromatography) wash_dry->purification product Pure 4-(3-nitrophenyl)pyrimidine purification->product

Troubleshooting and Potential Side Reactions

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. The quality of the boronic acid is also crucial; protodeboronation can be a competing side reaction.[7]

  • Homocoupling: The formation of biphenyl or bipyrimidine side products can occur. Ensuring a properly degassed reaction mixture and using a high-quality catalyst can minimize this.

  • Dehalogenation: The starting 4-halopyrimidine can be reduced to pyrimidine. This is more likely with certain ligands and at higher temperatures.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of 4-(3-nitrophenyl)pyrimidine. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct this valuable heterocyclic building block. The protocol provided herein serves as a comprehensive starting point, and the accompanying discussion on optimization and troubleshooting should empower scientists to successfully implement and adapt this methodology for their drug discovery and development endeavors.

References

  • Frederick, M. O., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • GeneOnline News. (2026). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

Sources

Strategic Synthesis of 2-Styrylpyrimidines: Condensation Protocols for 2-Methyl-4-(3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Logic

The pyrimidine scaffold is a cornerstone of medicinal chemistry, yet the regioselective functionalization of its methyl substituents remains a critical challenge. This guide focuses on the condensation of 2-methyl-4-(3-nitrophenyl)pyrimidine with aromatic aldehydes to generate 2-styrylpyrimidines.

These styryl derivatives are not merely synthetic intermediates; they are pharmacophores with documented potential as mitotic inhibitors, anticancer agents, and fluorescent probes. The presence of the 3-nitrophenyl group at the 4-position serves two purposes: it acts as a lipophilic electron-withdrawing handle for biological interaction, and electronically, it further activates the pyrimidine ring, enhancing the acidity of the 2-methyl group.

The Mechanistic Driver: Vinylogous Activation

The reaction relies on the CH-acidity of the methyl group at position 2. The electron-deficient nature of the 1,3-diazine ring renders the protons of the 2-methyl group acidic (


). This acidity is amplified by the electron-withdrawing 3-nitrophenyl substituent at position 4.

Under basic or acidic/dehydrating conditions, the methyl group undergoes deprotonation (or enol-like activation), forming a nucleophile that attacks the electrophilic carbonyl of an aldehyde. This is a classic Knoevenagel-type condensation followed by spontaneous dehydration to yield the thermodynamically stable (


)-alkene.
Mechanistic Pathway Diagram

ReactionMechanism Start 2-Methyl-4-(3-nitrophenyl)pyrimidine Anion Resonance Stabilized Carbanion (C2) Start->Anion Deprotonation Base Catalyst (Base/Acid) Base->Anion Intermediate β-Hydroxy Intermediate Anion->Intermediate Nucleophilic Attack Aldehyde Ar-CHO (Electrophile) Aldehyde->Intermediate Product (E)-2-Styryl-4-(3-nitrophenyl)pyrimidine Intermediate->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway for the condensation of 2-methylpyrimidines with aromatic aldehydes.

Experimental Protocols

We present two validated workflows: a classical thermodynamic control method (Protocol A) and a high-throughput microwave-assisted method (Protocol B).

Protocol A: Classical Thermal Condensation (Acetic Anhydride)

Best for: Scale-up (>5g), unreactive aldehydes, and driving the reaction to completion via irreversible dehydration.

Reagents:

  • Substrate: 2-Methyl-4-(3-nitrophenyl)pyrimidine (1.0 equiv)

  • Reactant: Substituted Benzaldehyde (1.1 equiv)

  • Solvent/Reagent: Acetic Anhydride (

    
    ) (5–10 volumes)
    

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add the pyrimidine substrate and the aromatic aldehyde to the flask.

  • Solvent Addition: Add Acetic Anhydride. Note:

    
     serves as both the solvent and the dehydrating agent, pushing the equilibrium toward the alkene.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–8 hours . Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Quench: Allow the dark solution to cool to

    
    , then pour slowly into a beaker containing crushed ice (10x reaction volume) with vigorous stirring. This hydrolyzes excess anhydride.
    
  • Isolation: A precipitate will form. Stir for 30 minutes to ensure complete hydrolysis. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from Ethanol or DMF/Water mixture.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: Library generation, sensitive functional groups, and rapid optimization.

Reagents:

  • Substrate: 2-Methyl-4-(3-nitrophenyl)pyrimidine (1.0 equiv)

  • Reactant: Substituted Benzaldehyde (1.2 equiv)

  • Catalyst: Piperidine (3–5 drops) or Potassium tert-butoxide (0.1 equiv)

  • Solvent: Ethanol (Minimal volume) or Solvent-Free (Neat)

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial (e.g., 10 mL crimp-top), mix the pyrimidine and aldehyde.

  • Catalysis: Add the base catalyst. If using solvent-free conditions, grind the solids together first. If using ethanol, add just enough to create a slurry.

  • Irradiation: Seal the vial. Irradiate at 140–160°C (dynamic power mode) for 10–20 minutes .

    • Caution: Ensure the pressure limit is set to 250 psi if using ethanol.

  • Workup: Cool the vial. Add cold ethanol (2 mL) and sonicate to break up the solid cake.

  • Filtration: Filter the solid product. Wash with cold ether to remove unreacted aldehyde.

Workflow Comparison Diagram

WorkflowComparison cluster_A Protocol A: Thermal (Ac2O) cluster_B Protocol B: Microwave (Green) StepA1 Mix Reactants in Acetic Anhydride StepA2 Reflux 140°C (4-8 Hours) StepA1->StepA2 StepA3 Ice Water Quench (Hydrolysis) StepA2->StepA3 StepA4 Filtration & Recrystallization StepA3->StepA4 StepB1 Mix Reactants + Piperidine (Cat.) StepB2 Microwave 160°C (15 Minutes) StepB1->StepB2 StepB3 Cool & Slurry in Cold EtOH StepB2->StepB3 StepB4 Filtration & Ether Wash StepB3->StepB4

Figure 2: Comparative process flow for Thermal vs. Microwave synthesis routes.

Data Analysis & Quality Control

Comparative Yields

The electronic nature of the aldehyde significantly impacts reaction kinetics.[1][2] Electron-withdrawing groups (EWGs) generally accelerate the reaction, while electron-donating groups (EDGs) may require longer times or the harsher conditions of Protocol A.

Aldehyde Substituent (R)Protocol A Yield (%)Protocol A TimeProtocol B Yield (%)Protocol B Time
H (Benzaldehyde) 72%6 h85%15 min
4-NO₂ (Strong EWG) 88%4 h94%10 min
4-OMe (Strong EDG) 65%10 h78%25 min
4-Cl (Weak EWG) 75%5 h88%15 min
Structural Validation (NMR)

The critical quality attribute (CQA) for these compounds is the stereochemistry of the vinyl bond.

  • Target Isomer: (

    
    )-isomer (Trans).
    
  • Diagnostic Signal: In

    
     NMR (DMSO-
    
    
    
    or
    
    
    ), look for two doublets in the alkene region (typically
    
    
    7.0 – 8.0 ppm).
  • Coupling Constant (

    
    ):  The coupling constant is the definitive proof.
    
    • 
        confirms the Trans (
      
      
      
      )
      geometry [1].
    • 
       indicates the Cis (
      
      
      
      ) isomer (rare in these conditions).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete dehydrationIncrease reflux time; ensure

is fresh (not hydrolyzed).
Sticky/Oily Product Impurities/OligomersRecrystallize from DMF/Water; do not use pure water for wash.
Starting Material Remains Deactivation by EDGSwitch to Protocol B (Microwave) with higher catalyst load (Piperidine).
Cis/Trans Mixture Photochemical isomerizationProtect reaction flask from light; recrystallize to isolate thermodynamic (

) product.

References

  • Bagley, M. C., et al. (2002).[3] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. Retrieved from [Link]

  • Harutyunyan, A., et al. (2017).[4] Synthesis of Styryl Derivatives of Pyrimidines and of Pyrido[1, 2-a] Pyrimidine. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]

  • Tolba, M. S., et al. (2022).[5] Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

Sources

Scalable synthesis routes for nitrophenyl pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for Nitrophenyl Pyrimidines

Executive Summary & Strategic Overview

Nitrophenyl pyrimidines are critical pharmacophores in medicinal chemistry, serving as precursors to aminophenyl pyrimidines (privileged kinase inhibitor scaffolds like Ibrutinib) or acting as standalone antimicrobials.

Scaling these compounds presents a dichotomy of challenges:

  • Safety: The nitro group introduces thermal instability and decomposition hazards.

  • Regioselectivity: Constructing the biaryl system requires precise control to avoid isomeric impurities.

This guide details two distinct, scalable routes selected for their robustness and avoidance of chromatographic purification at scale.

Route Selection Decision Matrix

RouteSelection Start Start: Target Molecule Definition Substrate Is the pyrimidine ring highly substituted? Start->Substrate Route1 Route A: Convergent Coupling (Suzuki-Miyaura) Substrate->Route1 Yes (Complex Core) Route2 Route B: De Novo Cyclization (Enaminone Condensation) Substrate->Route2 No (Simple Core) Cost Is Cost of Goods (COGs) the primary driver? Substrate->Cost Simple Core Cost->Route1 No (Speed/Diversity) Cost->Route2 Yes (Lower Cost) Caption Figure 1: Decision matrix for selecting the optimal synthesis strategy.

Route A: The Convergent Approach (Suzuki-Miyaura Coupling)

Best For: Late-stage functionalization, library generation, and complex pyrimidine cores. Mechanism: Pd-catalyzed cross-coupling of a chloropyrimidine with a nitrophenylboronic acid.

Critical Process Parameters (CPPs)
  • Catalyst System: The use of Pd(dppf)Cl₂[1]·CH₂Cl₂ or Pd(PPh₃)₄ is standard, but for scale-up, Pd-132 (PdCl₂(dtbpf)) is superior due to high turnover numbers (TON) and stability in aqueous media.

  • Solvent: A biphasic system (Toluene/Water or DME/Water) allows for easy inorganic salt removal.

  • Base: Potassium carbonate (

    
    ) is preferred over phosphates to minimize hard-to-filter precipitates.
    
Scalable Protocol (100g Scale)

Reagents:

  • 4-Chloropyrimidine (1.0 equiv)

  • 4-Nitrophenylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.5 mol%)

  • 
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a 2L jacketed reactor with 4-chloropyrimidine (100g) and 4-nitrophenylboronic acid. Purge with

    
     for 15 mins. Why: Oxygen poisons the Pd(0) species, stalling the catalytic cycle.
    
  • Solvent Addition: Add degassed Dioxane/Water mixture. Agitate at 200 RPM.

  • Base Addition: Add

    
     in a single portion. Note: Mild exotherm may occur.
    
  • Catalyst Charge: Add the Pd catalyst. Heat the mixture to 85°C.

  • Reaction Monitoring: Monitor by HPLC every hour. Reaction typically completes in 4-6 hours.

    • End Point: <1% unreacted chloropyrimidine.

  • Workup (The "Pd-Scavenge" Protocol):

    • Cool to 50°C.

    • Add QuadraPure™ TU (thiourea scavenger) or activated carbon (10 wt% relative to substrate). Stir for 2 hours.

    • Filter hot through a Celite pad to remove Pd/Carbon.

  • Crystallization:

    • Distill off dioxane under reduced pressure until 30% volume remains.

    • Slowly add water (antisolvent) at 40°C to induce nucleation.

    • Cool to 5°C over 2 hours. Filter the yellow solid.

Yield: 85-92% | Purity: >98% (HPLC)

Workflow Diagram

SuzukiWorkflow React Reaction (85°C, 4-6h) Scavenge Pd Scavenging (Thiourea/Carbon) React->Scavenge Filter Hot Filtration (Remove Pd) Scavenge->Filter Cryst Crystallization (Water addition) Filter->Cryst Caption Figure 2: Optimized workflow for Pd-catalyzed coupling and purification.

Route B: The De Novo Synthesis (Enaminone Condensation)

Best For: Low-cost manufacturing of simple 4-(nitrophenyl)pyrimidines. Mechanism: Condensation of an enaminone (derived from nitroacetophenone) with a guanidine or amidine source.[2]

The Chemistry

This route avoids heavy metals entirely. It relies on the reaction between a "3-carbon" electrophile (enaminone) and a "2-nitrogen" binucleophile (guanidine).

Reaction Scheme:

  • 4-Nitroacetophenone + DMF-DMA

    
     Enaminone Intermediate
    
  • Enaminone + Guanidine Carbonate

    
     Nitrophenyl Pyrimidine
    
Scalable Protocol (1 kg Scale)

Step 1: Enaminone Formation

  • Charge 4-nitroacetophenone (1.0 kg) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equiv) into a reactor.

  • Reflux (110°C) for 12 hours. Methanol byproduct is distilled off continuously to drive equilibrium.

  • Isolation: Cool to 0°C. The enaminone precipitates as a deep red/orange solid. Filter and wash with cold isopropanol.

    • Yield: >90%.

Step 2: Cyclization

  • Suspend the Enaminone (1.0 equiv) and Guanidine Carbonate (1.1 equiv) in Ethanol (5 L/kg).

  • Add Sodium Ethoxide (1.1 equiv) carefully. Caution: Exothermic.

  • Reflux for 6-8 hours. The solution will darken.

  • Quench & Isolation:

    • Cool to room temperature.

    • Pour the reaction mixture into Ice Water (3 volumes).

    • Adjust pH to 7.0 with dilute HCl if necessary.

    • The product precipitates.[3][4][5] Filter and wash with water.

Yield: 75-85% (Over 2 steps) | Purity: >95% (Recrystallization from EtOH may be needed).

Safety & Process Hazards (Nitro Compounds)

Handling nitroaromatics at scale requires strict adherence to thermal safety protocols.

HazardMitigation Strategy
Thermal Decomposition Nitro compounds have high energy. Never distill the final product to dryness at high temperatures (>100°C) without DSC data confirming stability.
Exotherms The addition of base in Route A and B is exothermic. Use dosing pumps to control addition rate, maintaining internal temp < 40°C during addition.
Shock Sensitivity While nitrophenyl pyrimidines are generally stable, intermediates (especially dry diazonium salts if using alternative routes) can be shock-sensitive. Keep material wet during transfer if unsure.

Analytical Control Strategy:

  • DSC (Differential Scanning Calorimetry): Run on all nitro-intermediates before scaling >10g. Identify onset of decomposition (

    
    ). Maintain process temperature at 
    
    
    
    .

Quantitative Comparison

FeatureRoute A (Suzuki)Route B (De Novo)
Overall Yield High (85-92%)Moderate-High (75-85%)
Raw Material Cost High (Pd catalyst, Boronic acid)Low (Acetophenone, Guanidine)
Impurity Profile Pd residuals, Boron saltsRegioisomers (low risk), oligomers
Scalability Excellent (Linear scale-up)Excellent (Batch volume limited)
Step Count 1 (Convergent)2 (Linear)

References

  • Suzuki-Miyaura Coupling Scale-Up

    • Sigma-Aldrich Scale-Up Guide. "Suzuki-Miyaura Cross-Coupling Reaction."[6] Accessed Oct 2023.[7] Link

  • De Novo Pyrimidine Synthesis

    • Arkivoc. "Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones." 2024. Link

  • Process Safety of Nitro Compounds

    • ResearchGate. "Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration." Link

  • Catalyst Scavenging

    • ResearchGate. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Link

Sources

Troubleshooting & Optimization

Improving yield of 2-Methyl-4-(3-nitrophenyl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-4-(3-nitrophenyl)pyrimidine Synthesis

  • Ticket ID: PYR-NIT-042

  • Subject: Optimization of Yield and Purity for 2-Methyl-4-(3-nitrophenyl)pyrimidine

  • Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The Scaffold & The Challenge

The 2-methyl-4-arylpyrimidine scaffold is a privileged structure in kinase inhibitor discovery. However, the specific introduction of a 3-nitrophenyl group at the C4 position introduces electronic deactivation that can complicate standard condensation protocols.

Users frequently report yields below 40% due to three primary failure modes:

  • Incomplete Aromatization: When using the chalcone route, the intermediate dihydropyrimidine fails to oxidize fully.

  • Oligomerization: Competitive polymerization of the electrophile during base-mediated cyclization.

  • Hydrolysis: In Suzuki couplings, the 4-chloropyrimidine partner hydrolyzes faster than the cross-coupling event occurs.

This guide provides two validated protocols and a troubleshooting matrix to elevate yields to >85%.

Module 1: The "Golden Standard" Protocol (Enaminone Route)

Recommendation: Abandon the standard Chalcone (Claisen-Schmidt) route. It requires a difficult oxidation step. Solution: Adopt the Enaminone Route . This pathway utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an activated enaminone intermediate, which cyclizes with acetamidine to yield the aromatic pyrimidine directly, eliminating the need for an external oxidant.

Step-by-Step Protocol

Step A: Enaminone Formation

  • Reagents: 3'-Nitroacetophenone (1.0 eq), DMF-DMA (1.5 eq).

  • Solvent: Neat (no solvent) or Xylene if volume is required.

  • Conditions: Reflux (110–120 °C) for 4–6 hours.

  • Checkpoint: Monitor TLC. The enaminone (3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one) usually appears as a bright yellow/orange solid upon cooling.

  • Isolation: Cool to RT. Triturate with cold hexanes/ether. Filter. Do not chromatograph (enaminones can be unstable on silica).

Step B: Pyrimidine Cyclization

  • Reagents: Enaminone (from Step A, 1.0 eq), Acetamidine Hydrochloride (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq) or Sodium Ethoxide (NaOEt, 1.5 eq).
    
  • Solvent: Ethanol (absolute) or DMF.

  • Conditions: Reflux (80 °C) for 8–12 hours.

  • Mechanism: The acetamidine displaces the dimethylamine group (transamination) followed by intramolecular cyclization and dehydration.

Data: Yield Comparison

VariableChalcone Route (Legacy)Enaminone Route (Recommended)
Intermediate DihydropyrimidineEnaminone
Oxidation Required? Yes (DDQ/Air/MnAMNO)No (Direct Aromatization)
Avg. Isolated Yield 35 – 55%82 – 92%
Purity (Crude) Low (requires column)High (recrystallization often sufficient)

Module 2: The Cross-Coupling Protocol (Suzuki-Miyaura)

Use Case: Ideal for late-stage functionalization or parallel synthesis libraries where the pyrimidine core is already available.

Common Issue: Homocoupling of the boronic acid or hydrolysis of the chloropyrimidine.

Optimized Conditions
  • Electrophile: 4-Chloro-2-methylpyrimidine.

  • Nucleophile: 3-Nitrophenylboronic acid (1.2 eq).

  • Catalyst:

    
     (3-5 mol%). Note: 
    
    
    
    is oxygen sensitive and often leads to lower yields here.
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1). The water is critical for the boronic acid activation.

  • Temp: 90 °C (Inert atmosphere is mandatory).

Module 3: Troubleshooting & Diagnostics

Visualizing the Pathways

The following diagram illustrates the decision logic between the synthetic routes and the critical failure points.

G Start Target: 2-Methyl-4-(3-nitrophenyl)pyrimidine RouteA Route A: Condensation (Scale-up Preferred) Start->RouteA RouteB Route B: Suzuki Coupling (Library/Small Scale) Start->RouteB Chalcone Start: Chalcone (Legacy) RouteA->Chalcone Avoid if possible Enaminone Start: Enaminone (Recommended) RouteA->Enaminone High Yield Path Suzuki_Fail Failure Mode: Hydrolysis of Cl-pyrimidine RouteB->Suzuki_Fail Aerobic conditions Weak Catalyst Suzuki_Success Success: Degassed Solvents + Pd(dppf)Cl2 RouteB->Suzuki_Success Optimized Conditions Dihydro Intermediate: Dihydropyrimidine Chalcone->Dihydro + Acetamidine Direct Direct Cyclization (- Me2NH, - H2O) Enaminone->Direct + Acetamidine Oxidation CRITICAL STEP: Oxidation (DDQ/Air) Dihydro->Oxidation Yield Loss Risk Product Final Product >95% Purity Oxidation->Product Direct->Product No Oxidant Needed Suzuki_Success->Product

Caption: Comparative logic flow for Synthetic Routes A (Condensation) and B (Suzuki), highlighting the efficiency of the Enaminone pathway.

FAQ: Troubleshooting Specific Failures

Q1: I am using the chalcone route, and my product is a yellow oil that won't crystallize. NMR shows aliphatic protons around 3-5 ppm.

  • Diagnosis: You have isolated the dihydropyrimidine intermediate. The reaction failed to aromatize.

  • Fix: Dissolve the crude oil in Toluene or Dichloromethane. Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and stir at room temperature for 1 hour. Alternatively, reflux in acetic acid with open air bubbling, though this is slower.

Q2: In the Enaminone route, I see the enaminone starting material disappearing, but multiple spots appear on TLC.

  • Diagnosis: Acetamidine instability. Acetamidine free base is hygroscopic and unstable. If you generate the free base ex situ and wait too long, it degrades.

  • Fix: Generate the free base in situ. Add Acetamidine HCl and the base (

    
     or NaOEt) directly to the reaction flask with the enaminone. Ensure the solvent is dry (Molecular Sieves 4Å).
    

Q3: My Suzuki coupling has stalled at 50% conversion.

  • Diagnosis: Catalyst death (Palladium black precipitation) or ligand oxidation.

  • Fix:

    • Switch to Pd(dppf)Cl2 . The ferrocene ligand is more robust than triphenylphosphine.

    • Degas solvents thoroughly. Sparge with Argon for 15 minutes before adding the catalyst. Oxygen kills the active Pd(0) species.

Q4: How do I remove the palladium residue from the final product?

  • Protocol: The pyrimidine nitrogen can coordinate Pd. After workup, dissolve the crude material in EtOAc and wash with a 10% aqueous solution of L-Cysteine or Thiourea . These sulfur ligands strip the Pd from the nitrogen heterocycle.

References

  • Enaminone Chemistry & Mechanism

    • Fischer, G. W. (2003). "The Chemistry of Enaminones. Part 1: Synthesis and Structure." Journal of Heterocyclic Chemistry.
    • Context: Foundational text on the reactivity of DMF-DMA adducts.
  • Pyrimidine Synthesis via Enaminones

    • Al-Saleh, B., et al. (2004).
    • Context: Specific protocols for converting enaminones to pyrimidines using amidines.[1]

  • Suzuki Coupling Optimization for Pyrimidines

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides.
    • Context: Defines the requirement for robust ligands (like dppf or bulky phosphines) when using electron-deficient heteroaryl chlorides.
  • Purification of Nitrogen Heterocycles

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
    • Context: Source of the L-Cysteine/Thiourea wash protocol for Pd removal.

Sources

Technical Support Center: Solubility Optimization for Nitrophenyl Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Researchers working with nitrophenyl pyrimidines often encounter a phenomenon known colloquially as "brick dust." These scaffolds possess a high degree of planarity and electron-deficiency, leading to intense


-

stacking and high lattice energy. Consequently, they are frequently insoluble in standard organic solvents (DCM, THF, EtOAc) and even resist dissolution in polar aprotic solvents (DMSO, DMF) at room temperature.

This guide addresses the three critical phases of experimentation: Solubilization , Reaction Engineering , and Purification .[1]

Module 1: Solvent Engineering & Screening

Q: My starting material is insoluble in DCM and THF. What is the logical hierarchy for solvent screening?

A: Do not randomly test solvents. Follow a polarity and H-bonding hierarchy. Nitrophenyl pyrimidines aggregate due to strong intermolecular interactions; you need a solvent that disrupts these specific forces.

The Solvent Hierarchy (Least to Most Aggressive)
TierSolvent SystemMechanism of ActionRecommended Use
1 THF / 2-MeTHF Ether oxygen accepts H-bonds.Initial screen.[2] Often fails for nitro-substituted systems.
2 DMF / DMSO / NMP High dipole moment; disrupts electrostatic interactions.Standard for

and couplings. Warning: High boiling points make work-up difficult.
3 HFIP (Hexafluoroisopropanol) Strong H-bond donor. Disrupts

-stacking aggregates.
The "Magic Bullet" for stubborn heterocycles. Stabilizes cationic intermediates.
4 TFE (Trifluoroethanol) Similar to HFIP but less acidic/expensive.Good alternative if HFIP is unavailable.
Deep Dive: Why HFIP Works When DMSO Fails

Standard polar solvents like DMSO rely on high dielectric constants to dissolve compounds. However, nitrophenyl pyrimidines form tight "stacks" driven by orbital overlap. DMSO cannot easily wedge between these planar sheets.

HFIP (Hexafluoroisopropanol) acts differently.[3][4] It is a potent hydrogen bond donor. It forms H-bonds with the nitro groups and pyrimidine nitrogens, effectively "wrapping" the molecule and breaking the intermolecular


-

stacking. This is particularly effective for C-H activation and electrophilic substitutions.

Technical Tip: If using HFIP, be aware it is slightly acidic (


). It may deactivate basic nucleophiles. In such cases, use HFIP as a co-solvent (10-20% v/v) in DCM or Toluene.

Module 2: Reaction Optimization

Q: The reaction is a slurry. How do I ensure conversion without full solubility?

A: Homogeneity is not always required.[5] You can drive reactions on "insoluble" substrates using Phase Transfer Catalysis (PTC) or High-Energy Input (Microwave/Mechanochemistry).

Strategy A: Phase Transfer Catalysis (The Biphasic Approach)

If your nucleophile is ionic (e.g., Azide, Cyanide, Fluoride) and your pyrimidine is a solid, create a biphasic system.

  • System: Toluene/Water or DCM/Water.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (10 mol%).

  • Mechanism: The quaternary ammonium salt transports the nucleophilic anion from the water phase into the organic phase (or to the surface of the solid pyrimidine), facilitating reaction despite the heterogeneity.

Strategy B: The "Superheat" Method (Microwave)

Nitrophenyl pyrimidines often have a solubility curve that spikes near the solvent's boiling point.

  • Protocol: Seal the vessel. Heat 20-40°C above the solvent's atmospheric boiling point (e.g., heat THF to 100°C).

  • Physics: The increased pressure keeps the solvent liquid, while the thermal energy overcomes the lattice energy, momentarily dissolving the substrate to allow reaction.

Visual Workflow: Troubleshooting Reaction Stalls

ReactionTroubleshooting Start Reaction Stalled / Heterogeneous CheckSolubility Is Substrate Soluble at Reflux? Start->CheckSolubility Yes Yes CheckSolubility->Yes No No CheckSolubility->No Optimization1 Increase Temp (Microwave) +50°C over bp Yes->Optimization1 CheckNu Is Nucleophile Ionic? No->CheckNu IonicYes Yes CheckNu->IonicYes IonicNo No CheckNu->IonicNo PTC Add PTC (TBAB/Aliquat) Switch to Biphasic System IonicYes->PTC HFIP Switch Solvent to HFIP/TFE or Solid State Ball Milling IonicNo->HFIP

Figure 1: Decision matrix for optimizing reactions with insoluble nitrophenyl pyrimidines.

Module 3: Work-up & Purification

Q: My product crashes out mixed with impurities. Chromatography is impossible because it streaks or sticks to the silica. What now?

A: Avoid silica chromatography for highly insoluble polyaromatics. It is often irreversible. Instead, rely on Trituration (The "Crash and Wash" method).

Protocol: Selective Trituration

Since your product is likely the least soluble component (due to the "brick dust" effect), you can wash away impurities.

  • Concentration: Remove the reaction solvent (DMF/DMSO) via high-vacuum rotary evaporation or azeotrope with heptane.

  • Slurry Formation: Add a solvent that dissolves the impurities but not the product.[1]

    • For removing organic byproducts: Methanol or Ethyl Acetate.[6]

    • For removing inorganic salts: Water.[2][7]

  • Sonication: Sonicate the slurry for 10-15 minutes. This breaks up crystal inclusions where impurities might be trapped.

  • Filtration: Filter the solid. Wash the cake with cold ether (to remove residual high-boiling solvents).

  • Validation: Check purity via NMR (dissolved in TFA-d or DMSO-d6 + heat).

Q: What if I absolutely MUST use chromatography?

A: Do not use standard Normal Phase (Hexane/EtOAc). Use Reverse Phase (C18) or HILIC .[7]

  • Stationary Phase: C18 allows you to use polar solvents (Water/Acetonitrile/Methanol) as the mobile phase, which are more likely to keep your nitrophenyl pyrimidine in solution compared to Hexane.

  • Solid Loading: Never try to liquid-load these compounds. Dissolve in a minimal amount of DMSO/HFIP, coat onto Celite, dry under high vacuum, and use a solid-load cartridge.

Representative Experimental Protocol

Experiment: Suzuki Coupling of 4-Chloro-5-nitropyrimidine (Insoluble Substrate)

  • Setup: Charge a microwave vial with the chloropyrimidine (1.0 equiv), Boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent System: Add Dioxane:Water (4:1) .

    • Note: If the substrate floats, add 10% n-Butanol or HFIP to wet the surface.

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 110°C (Microwave) for 1 hour.

    • Why: The superheating forces the pyrimidine into the solution phase for the transmetalation step.

  • Work-up: Cool to RT. The product will likely precipitate.[1] Pour the mixture into water (50 mL). Filter the solid.[1][8]

  • Purification: Wash the filter cake with Water (x3) to remove salts, then Methanol (x2) to remove de-borylated byproducts. Dry under vacuum.[8]

References

  • Solvent Effects (HFIP): Colomer, I., Chamberlain, A. E., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a highly versatile solvent. Nature Reviews Chemistry, 1, 0088. Link

  • Solid-State Coupling: Seo, T., Toyoshima, N., Kubota, K., & Ito, H. (2021).[9] Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(16), 6165–6175. Link

  • Phase Transfer Catalysis: Shirakawa, S., & Maruoka, K. (2013). Recent developments in asymmetric phase-transfer reactions. Angewandte Chemie International Edition, 52(16), 4312-4348. Link

  • Purification Strategies: Whelan, J. & Xu, L. (2025). Managing solubility issues of reactants in Suzuki coupling. BenchChem Technical Guides. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Methyl-Pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Thermodynamics & Kinetics of Pd-Catalyzed Methylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: The Temperature-Stability Paradox

Welcome to the technical support portal. If you are accessing this guide, you are likely facing the "Methylation Paradox" common in pyrimidine chemistry.

The Core Conflict: Methylating a pyrimidine ring (specifically via Suzuki-Miyaura coupling) requires a delicate thermal balance.

  • Activation Energy (

    
    ):  Pyrimidines are electron-deficient. Oxidative addition of Palladium (Pd) into the C-Cl bond is generally facile, but the transmetallation step with methylboron species has a high energy barrier, typically requiring heat (>80°C).
    
  • Reagent Instability: Methylboronic acid is notoriously unstable. At elevated temperatures (>90°C) and in the presence of base, it undergoes rapid protodeboronation , generating methane gas and leaving you with unreacted chloropyrimidine.

The Diagnostic Rule: If your starting material (aryl chloride) remains but your methyl source disappears, your temperature is too high for the stability of your boron reagent. If both remain, your temperature (or catalyst activity) is too low.

Troubleshooting Specific Failure Modes (Q&A)

Ticket #001: "My methylboronic acid is consumed, but the pyrimidine remains untouched."

Diagnosis: Rapid Protodeboronation. Technical Explanation: Methylboronic acid (


) is highly prone to base-catalyzed hydrolysis. At temperatures above 80°C, the rate of hydrolytic C-B bond cleavage exceeds the rate of transmetallation. This is often exacerbated by "hot spots" in oil baths.

Corrective Actions:

  • Switch Reagents: Abandon free methylboronic acid. Switch to Potassium Methyltrifluoroborate (

    
    ) . This Molander salt creates a "slow-release" reservoir of the active methyl species, resisting protodeboronation up to 100-110°C [1].
    
  • Anhydrous Conditions: If you must use boronic esters, switch to anhydrous conditions (Dioxane/Toluene) with Potassium Phosphate (

    
    )  as the base. Water is the enemy here.
    
  • Step-Down Temperature: Lower the reaction temperature to 60-70°C and use a more active catalyst system (e.g., Pd-PEPPSI-IPr or XPhos Pd G2) to compensate for the lower thermal energy.

Ticket #002: "Reaction stalls at 40-50% conversion regardless of time."

Diagnosis: Catalyst Poisoning (The "Pyrimidine Effect").[1] Technical Explanation: Pyrimidines contain nitrogen atoms with lone pairs capable of coordinating to the Pd(II) center. As the reaction progresses, the concentration of product (methylpyrimidine) increases. If the temperature is insufficient to promote ligand exchange, the product itself can competitively bind to the catalyst, forming an inactive "resting state" species [2].

Corrective Actions:

  • Ligand Overhaul: Use bulky, electron-rich phosphines like XPhos or RuPhos . The steric bulk prevents the pyrimidine nitrogen from coordinating to the metal center.

  • Thermal Pulse: If using a stable methyl source (like

    
    ), increase temperature to 100°C. Higher thermal energy promotes the dissociation of the poisoning pyrimidine from the Pd center, reopening the catalytic cycle.
    
Ticket #003: "I am coupling a 2,4-dichloropyrimidine and losing regioselectivity."

Diagnosis: Thermodynamic vs. Kinetic Control Drift. Technical Explanation:

  • C4 Position: Kinetic product. The C4-Cl bond is more electron-deficient and less sterically hindered.

  • C2 Position: Thermodynamic product (in some contexts) or result of "over-cooking." High temperatures (>100°C) equilibrate the oxidative addition, leading to mixtures.

Corrective Actions:

  • Cryo-to-Ambient Protocol: Do not heat initially. Perform the oxidative addition at 0°C or RT for 1 hour, then warm to 60°C for the coupling.

  • Solvent Switch: Use THF or Ethanol mixtures which allow reflux at lower temperatures (65-78°C) compared to Toluene/DMF, acting as a thermal limiter [3].

Comparative Data: Methyl Source vs. Temperature

The following table serves as a selection guide for your reaction temperature based on the methyl source stability.

Methyl SourceStability LimitOptimal Temp RangeBase PreferenceRisk Factor
Methylboronic Acid Low (<80°C)60-75°C

(Anhydrous)
High Protodeboronation
Methyl Pinacol Ester Moderate (<95°C)80-90°C

Moderate Hydrolysis
Methyltrifluoroborate (

)
High (>110°C)95-105°C

or

Low (Requires Hydrolysis)
MIDA Boronate Very High (>120°C)100-110°C

/

Slow Release Rate

The "Gold Standard" Protocol (Molander Modification)

This protocol is optimized for robustness, utilizing the stability of trifluoroborates to allow higher temperatures without decomposition [4].

Reagents:

  • Substrate: Chloropyrimidine (1.0 equiv)[2]

  • Nucleophile: Potassium Methyltrifluoroborate (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: RuPhos (4 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene : Water (3:1 ratio) - Degassed

Step-by-Step Methodology:

  • Pre-complexation: In a reaction vial, add Pd(OAc)2 and RuPhos. Add 1 mL of dry Toluene and stir at RT for 5 minutes to form the active catalytic species (Yellow/Orange solution).

  • Solids Addition: Add the Chloropyrimidine, Potassium Methyltrifluoroborate, and

    
    .
    
  • Solvent & Degas: Add the remaining Toluene and Water. Critical: Sparge with Argon/Nitrogen for 15 minutes. Oxygen accelerates protodeboronation and kills the catalyst.

  • Thermal Ramp: Seal the vial. Place in a pre-heated block at 95°C .

    • Why 95°C? This temp is required to hydrolyze the

      
       salt into the active boronic acid species at a controlled rate, matching the turnover frequency of the catalyst.
      
  • Workup: Cool to RT. Filter through Celite.

Visual Logic: Optimization Decision Tree

The following diagram illustrates the logical flow for troubleshooting temperature-dependent failures in this specific reaction class.

MethylationLogic Start Start: Analyze Reaction Outcome CheckSM Is Aryl Chloride Consumed? Start->CheckSM CheckMe Is Methyl Source Consumed? CheckSM->CheckMe No (SM Remains) Success Optimization Complete CheckSM->Success Yes FailProto FAILURE: Protodeboronation (Temp too high for Boron source) CheckMe->FailProto Yes (Methyl gone) FailKinetics FAILURE: Kinetic Stall (Activation Energy not met) CheckMe->FailKinetics No (Methyl remains) SolProto SOLUTION: 1. Switch to MeBF3K 2. Lower Temp to 70°C 3. Use Anhydrous Base FailProto->SolProto FailPoison FAILURE: Catalyst Poisoning (Temp too low for turnover) SolPoison SOLUTION: 1. Increase Temp to 100°C 2. Switch to RuPhos/XPhos FailPoison->SolPoison FailKinetics->FailPoison If Catalyst is Pd(PPh3)4

Caption: Decision matrix for diagnosing temperature-related failures in methyl-pyrimidine cross-coupling.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Schade, M. A., et al. (2011). Regioselective Functionalization of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry.

  • Molander, G. A., & Sandrock, D. L. (2009).[3][4] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates. Current Opinion in Drug Discovery & Development.

Sources

Technical Support Center: Chromatography of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Resolution of Structural and Positional Pyrimidine Isomers

Welcome to the Separation Science Helpdesk

Separating pyrimidine isomers (e.g., thymine vs. uracil derivatives, or positional isomers like 2-amino-4-methylpyrimidine vs. 4-amino-2-methylpyrimidine) is a notorious challenge in drug development. These molecules often share identical molecular weights and similar LogP values, rendering standard C18 retention mechanisms insufficient.

This guide moves beyond basic operation into mechanistic troubleshooting . We treat your chromatographic system as a logical engine: if the inputs (chemistry) are correct, the output (resolution) is inevitable.

Module 1: Method Selection (The Triage)

Before troubleshooting a bad peak, ensure you are on the correct separation mode. Pyrimidines are basic, polar, and aromatic. Standard C18 columns often fail to separate positional isomers because they rely primarily on hydrophobicity.

Visual Workflow: Mode Selection Strategy

MethodSelection Start START: Analyte Properties PolarityCheck Is LogP < -1.0? (Highly Polar) Start->PolarityCheck HILIC HILIC Mode (ZIC-HILIC or Amide) PolarityCheck->HILIC Yes RPLC Reversed Phase (RPLC) PolarityCheck->RPLC No IsomerCheck Isomer Type? RPLC->IsomerCheck Positional Positional Isomers (e.g., -Cl or -CH3 on ring) IsomerCheck->Positional Ring Substituents Structural Structural/Hydrophobic Differences IsomerCheck->Structural Alkyl Chain Diff PFP PFP / F5 Column (Pi-Pi & Dipole Interactions) Positional->PFP C18 C18 / C8 Column (Hydrophobic Interaction) Structural->C18

Figure 1: Decision matrix for selecting the stationary phase based on pyrimidine polarity and isomer type.

Module 2: The "PFP" Solution for Positional Isomers

The Issue: You have two pyrimidines with the same hydrophobic mass (e.g., 2-chloropyrimidine and 4-chloropyrimidine). On a C18 column, they co-elute because their hydrophobicity is nearly identical.

The Fix: Switch to a Pentafluorophenyl (PFP/F5) stationary phase.

Why It Works (The Science): PFP phases are not just "polar C18s." The fluorine atoms on the benzene ring create a strong electron deficiency. This enables three distinct retention mechanisms that C18 lacks:

  • 
     Interactions:  The electron-deficient PFP ring interacts strongly with the electron-rich pyrimidine ring [1].
    
  • Dipole-Dipole: The C-F bonds are highly polar, separating isomers based on the specific location of their electron-withdrawing groups (like chloro- or nitro- groups).

  • Shape Selectivity: The rigid aromatic ring of the PFP phase can discriminate between the steric "shape" of ortho-, meta-, and para-like substitutions.

Protocol: PFP Screening Gradient

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0)

  • Mobile Phase B: Methanol (MeOH provides stronger

    
     interactions than Acetonitrile).
    
  • Gradient: 5% B to 40% B over 15 minutes.

  • Note: If resolution is partial, lower the temperature to 25°C.

    
     interactions are exothermic and often stronger at lower temperatures.
    
Module 3: Troubleshooting HILIC for Polar Pyrimidines

The Issue: Your polar pyrimidines elute in the void volume (k' < 1) on RPLC, or you see distorted, double peaks in HILIC mode.

The Fix: HILIC (Hydrophilic Interaction Liquid Chromatography) is required, but it is unforgiving regarding sample diluent .

Critical Failure Point: The Solvent Mismatch In HILIC, the stationary phase is covered in a water-rich layer. If you inject a sample dissolved in 100% water, the water plug disrupts the partitioning mechanism, causing peak splitting or "breakthrough" [2].

The Protocol: HILIC Injection Integrity

  • Stationary Phase: Silica or Amide-bonded (Amide is preferred for pyrimidines due to better peak shape for basic compounds).

  • Sample Diluent: Must match the initial mobile phase conditions.

    • Correct: 85% Acetonitrile / 15% Buffer.

    • Incorrect: 100% Water or Methanol.

  • Equilibration: HILIC requires 20-30 column volumes to re-establish the water layer after a gradient, compared to 5-10 for RPLC [3].

Data Table: RPLC vs. HILIC for Pyrimidines

ParameterReversed Phase (RPLC)HILIC
Elution Order Polar elutes firstPolar elutes last
Major Mechanism Hydrophobic PartitioningPartitioning into surface water layer
Sample Solvent High Aqueous (Water/Buffer)High Organic (Acetonitrile)
Buffer Conc. 10-20 mM10-50 mM (High conc improves peak shape)
Risk Factor Dewetting (if 100% aqueous)Salt Precipitation (if high organic)
Module 4: pH Control & Peak Tailing

The Issue: Pyrimidine peaks are tailing (Asymmetry > 1.5).

The Cause: Pyrimidines are basic (pKa ~ 1.0 - 2.5 for the ring nitrogens, but substituents can shift this). At neutral pH, residual silanols on the silica surface (Si-O⁻) act as cation exchangers, grabbing the protonated pyrimidine base [4].

The Fix: Overwhelm the silanols or suppress ionization.

Troubleshooting Logic: The pH Rule To ensure robust chromatography, the mobile phase pH must be 2 units away from the analyte's pKa.

  • Scenario A (Low pH): Run at pH < 2.5 (using TFA or Formic Acid). Both silanols and pyrimidines are protonated. Result: Sharp peaks, but low retention for very polar bases.

  • Scenario B (High pH): Run at pH > 8.0 (using Ammonium Bicarbonate). Requires a hybrid-silica column (e.g., BEH, Gemini) to survive. Pyrimidines are neutral; silanols are ionized but repelled. Result: Excellent retention and shape.

Visual Workflow: Tailing Diagnosis

TailingFix Problem Problem: Peak Tailing (As > 1.5) CheckCol Check Column Chemistry Problem->CheckCol OldSilica Type A Silica? CheckCol->OldSilica NewSilica Type B / Hybrid? OldSilica->NewSilica No Action1 Replace Column (High Purity Silica) OldSilica->Action1 Yes CheckPH Check Mobile Phase pH NewSilica->CheckPH LowPH pH < 3.0 CheckPH->LowPH MidPH pH 4.0 - 7.0 CheckPH->MidPH Action2 Add Ion Pair (TEA or TFA) LowPH->Action2 If still tailing Action3 Move pH to > 8.0 (Hybrid Col only) MidPH->Action3 Worst region for bases

Figure 2: Troubleshooting logic for peak tailing in basic analytes.

Frequently Asked Questions (FAQs)

Q1: I am using a PFP column, but my retention times are drifting. Why? A: PFP columns are sensitive to "dewetting" if left in 100% aqueous conditions, but more commonly, they require longer equilibration than C18 to stabilize the dipole orientation on the surface. Ensure your method ends with a strong organic flush and re-equilibrates for at least 10 column volumes. Also, verify your mobile phase pH is stable; fluorine retention mechanisms are pH-sensitive [1].

Q2: Can I use Phosphate buffer for HILIC to separate these isomers? A: Proceed with extreme caution. Phosphate salts have very low solubility in high acetonitrile (>70%). They will precipitate and block your column frit. Use volatile buffers like Ammonium Acetate or Ammonium Formate for HILIC. If you must use phosphate, keep the organic portion below 60%, which defeats the purpose of HILIC [3].

Q3: My pyrimidine isomers separate on GC-MS. Why bother with HPLC? A: GC requires derivatization (silylation) for polar pyrimidines to make them volatile. This adds a sample prep step that introduces variability and potential side reactions. HPLC/UHPLC allows for direct analysis of the native compound in aqueous matrices.

References
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.Link

  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods.Link

  • Thermo Fisher Scientific. HILIC Troubleshooting Guide.Link

  • Chromatography Online (LCGC). (2020). Troubleshooting Basics, Part IV: Peak Shape Problems.Link

Validation & Comparative

1H NMR spectrum analysis of 2-Methyl-4-(3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Structural Validation & Isomer Differentiation

Executive Summary & Application Context

2-Methyl-4-(3-nitrophenyl)pyrimidine is a critical pharmacophore often utilized as a scaffold in kinase inhibitor development (e.g., analogous to certain p38 MAPK or EGFR inhibitors). In synthetic workflows, particularly Suzuki-Miyaura couplings between 4-chloro-2-methylpyrimidine and 3-nitrophenylboronic acid, a common failure mode is regioisomer contamination or starting material persistence .

This guide provides a definitive technical comparison between the target compound (Meta-isomer) and its most common structural analog, the Para-isomer (2-Methyl-4-(4-nitrophenyl)pyrimidine). We utilize 1H NMR spectroscopy as the primary validation tool, focusing on the diagnostic splitting patterns of the phenyl ring protons.

Comparative Analysis: Target vs. Regioisomer

The primary challenge in characterizing aryl-pyrimidines is distinguishing the substitution pattern on the phenyl ring. While the pyrimidine signals remain relatively constant, the phenyl protons exhibit distinct magnetic environments (spin systems) depending on the position of the nitro group.

2.1 The Competitors
  • Target (Compound A): 2-Methyl-4-(3-nitrophenyl)pyrimidine

    • System: 3-substituted phenyl ring (Meta).

    • Symmetry: Asymmetric.

    • Spin System: ABCD (Four distinct aromatic signals).

  • Alternative (Compound B): 2-Methyl-4-(4-nitrophenyl)pyrimidine

    • System: 4-substituted phenyl ring (Para).[1][2]

    • Symmetry: Symmetric axis through C1-C4.

    • Spin System: AA'BB' (Appears as two distinct doublets).

2.2 Diagnostic Signal Logic (Graphviz)

The following logic tree illustrates the decision-making process for identifying the correct isomer based on spectral features.

NMR_Logic_Tree Start Analyze Aromatic Region (7.0 - 9.0 ppm) Count Count Distinct Phenyl Signals (Excluding Pyrimidine H5/H6) Start->Count FourSignals 4 Distinct Signals Count->FourSignals Asymmetric TwoSignals 2 Distinct Signals (AA'BB' System) Count->TwoSignals Symmetric CheckSinglet Check for Isolated Singlet (> 8.8 ppm) FourSignals->CheckSinglet Para CONFIRMED: Para-Isomer (4-nitrophenyl) TwoSignals->Para Two Doublets Meta CONFIRMED: Meta-Isomer (3-nitrophenyl) CheckSinglet->Meta Singlet Present (H2')

Figure 1: Decision logic for distinguishing meta- vs. para-nitrophenyl substitution patterns.

Representative Spectral Data

The following data represents the chemical shifts (


) in DMSO-d6 . DMSO is preferred over CDCl

for this compound class due to superior solubility and the prevention of aggregation stacking which can broaden aromatic signals.
Table 1: Chemical Shift Assignments (DMSO-d6, 400 MHz)
PositionProton TypeTarget (Meta-NO

)

(ppm)
Alternative (Para-NO

)

(ppm)
Multiplicity (Target)Diagnostic Note
Pyrimidine
2-MeMethyl2.732.71Singlet (3H)Non-diagnostic.
H-5Aromatic8.058.02Doublet (

Hz)
Upfield pyrimidine doublet.
H-6Aromatic8.828.80Doublet (

Hz)
Deshielded by adjacent Nitrogen.
Phenyl
H-2'Aromatic8.98 N/ASinglet (t) Key Identifier. Highly deshielded.
H-4'Aromatic8.458.38 (AA')DoubletOrtho to NO

.
H-5'Aromatic7.86N/ATripletMeta-isomer only.
H-6'Aromatic8.568.42 (BB')DoubletOrtho to Pyrimidine.
Table 2: Coupling Constants (

Values)
InteractionValue (Hz)Explanation

(Pyr)
5.2Characteristic vicinal coupling of pyrimidine ring.

(Ph)
8.0Ortho coupling (Meta isomer).

(Ph)
7.8Ortho coupling (Meta isomer).

/

~1.5 - 2.0Meta coupling (W-coupling). Often unresolved, making H-2' appear as a singlet or broad triplet.[3]
Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data capable of resolving the fine splitting patterns (meta-coupling) required for definitive identification.

4.1 Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why? CDCl

      
       may cause signal overlap between the Pyrimidine H-5 and Phenyl protons. DMSO expands the spectral width of the aromatic region due to polarity effects [1].
      
  • Filtration: If the solution is cloudy (salt contamination), filter through a cotton plug into the NMR tube. Suspended solids cause magnetic susceptibility mismatches, broadening lines.

4.2 Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 3.0 seconds .

    • Reasoning: Aromatic protons and methyl groups have different T1 relaxation times. A short D1 (<1s) will suppress the integration of the isolated H-2' singlet, leading to incorrect integration ratios (e.g., appearing as <1H).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

  • Spectral Width: 14 ppm (–2 to 12 ppm).

4.3 Processing & Analysis
  • Phasing: Apply manual phasing. Autophase often fails near the solvent residual peak (2.50 ppm).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure accurate integration of the methyl singlet vs. aromatic region.

  • Integration: Calibrate the Pyrimidine 2-Methyl singlet to 3.00 H .

    • Validation Check: The total aromatic integral (7.5–9.2 ppm) must equal 6.00 H . If <6.00, check for saturation (increase D1). If >6.00, check for solvent impurities (Benzene/Toluene).

4.4 Synthesis Monitoring Workflow (Graphviz)

Synthesis_Workflow Reactants Reactants: 4-Cl-2-Me-Pyrimidine + 3-NO2-Ph-Boronic Acid Coupling Suzuki Coupling (Pd cat., Base, Heat) Reactants->Coupling Workup Workup & Isolation Coupling->Workup CrudeNMR Crude 1H NMR (DMSO-d6) Workup->CrudeNMR Decision H-2' Singlet @ 8.98 ppm? CrudeNMR->Decision Pass Pure Product Proceed to Bioassay Decision->Pass Yes Fail Regioisomer/Impurity Recrystallize Decision->Fail No (AA'BB' or Mixed)

Figure 2: Integration of NMR validation into the synthetic workflow.

Mechanistic Insight: Why the Shifts Differ

Understanding the electronic effects provides confidence in the assignments.

  • The "Deshielding" H-2' (Target): In the meta-isomer, the H-2' proton is sandwiched between two strong electron-withdrawing groups (EWGs): the Nitro group and the Pyrimidine ring .

    • Inductive Effect (-I): Both groups pull electron density through the sigma bond framework.

    • Anisotropic Effect: The proton lies in the deshielding cone of both aromatic systems.

    • Result: This proton shifts significantly downfield (~8.98 ppm), often appearing as a singlet because its coupling partners (H-4' and H-6') are 4 bonds away (Meta-coupling,

      
       Hz).
      
  • The Symmetric Para-Isomer: In the 4-nitrophenyl derivative, the molecule possesses a

    
     axis of rotation (effectively).
    
    • H-2' and H-6' are chemically equivalent.

    • H-3' and H-5' are chemically equivalent.

    • This creates the classic AA'BB' pattern, which looks like two "tall" doublets with complex roofing, lacking the unique isolated singlet of the meta-isomer [2].

References
  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Explains the polarity-driven shift expansion in DMSO.

  • Chemistry LibreTexts. (2024). "13.4: Chemical Shifts in ¹H NMR Spectroscopy.

  • National MagLab. (2012). "Monitoring Mechanistic Details in the Synthesis of Pyrimidines.

  • ChemicalBook. (2024).[5] "3-Methyl-4-nitrophenol 1H NMR spectrum." Provides reference data for nitrophenyl proton shifts in similar environments.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Nitrophenyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of nitrophenyl pyrimidines, a class of compounds of significant interest in medicinal chemistry and drug development. Understanding the gas-phase fragmentation behavior of these molecules is crucial for their unambiguous identification, structural elucidation, and metabolic profiling. This document offers a comparative overview of the fragmentation patterns, with a particular focus on the influence of the nitro group's position on the pyrimidine-substituted phenyl ring. The insights and experimental protocols provided herein are intended for researchers, scientists, and drug development professionals actively working with these and related molecular scaffolds.

Introduction: The Analytical Imperative for Understanding Fragmentation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool in the pharmaceutical sciences. For heterocyclic compounds like nitrophenyl pyrimidines, electrospray ionization (ESI) followed by collision-induced dissociation (CID) is a common analytical workflow. The resulting fragmentation patterns are a molecular fingerprint, providing rich structural information. However, the interpretation of these spectra is not always straightforward. The fragmentation pathways are governed by the inherent chemical properties of the molecule, including the stability of the pyrimidine and phenyl rings, and the influence of substituents like the nitro group. A thorough understanding of these fragmentation rules is paramount for confident structural assignment.

Fundamental Principles of Fragmentation in ESI-MS/MS

In a typical ESI-MS/MS experiment, the analyte is first ionized, most commonly through protonation to form the [M+H]⁺ ion. This precursor ion is then isolated and subjected to energetic collisions with an inert gas, such as argon or nitrogen, in a process known as collision-induced dissociation (CID). This collision imparts internal energy to the ion, leading to the cleavage of its weakest bonds and the formation of product ions. The resulting product ion spectrum is a collection of these fragments, each with a specific mass-to-charge ratio (m/z).

General Fragmentation Patterns of the Pyrimidine Moiety

The pyrimidine ring is a relatively stable aromatic heterocycle. Its fragmentation in the mass spectrometer is characterized by several key pathways. These pathways can be influenced by the nature and position of substituents, but some general trends are consistently observed.

One of the most common fragmentation routes for pyrimidine-containing compounds involves the loss of small, stable neutral molecules. For the core pyrimidine structure, the expulsion of hydrogen cyanide (HCN) is a well-documented fragmentation pathway. This occurs through the cleavage of the N1-C2 and C4-C5 bonds or the N3-C4 and C6-N1 bonds.

Substituents on the pyrimidine ring will, of course, dictate other fragmentation channels. For instance, amino-substituted pyrimidines can undergo the loss of ammonia (NH₃), while pyrimidinones may lose carbon monoxide (CO). The fragmentation of the pyrimidine core is often a secondary event, following the initial loss of more labile substituents.

The Influence of the Nitro Group on Fragmentation

The nitro group is a strong electron-withdrawing group that significantly influences the fragmentation of aromatic compounds. Common fragmentation pathways for nitroaromatic compounds include:

  • Loss of NO: A neutral loss of 30 Da is a characteristic fragmentation of nitroaromatics.

  • Loss of NO₂: A neutral loss of 46 Da, corresponding to the entire nitro group, is also frequently observed.

  • Ortho Effects: When the nitro group is positioned ortho to another substituent, intramolecular reactions can occur, leading to unique fragmentation patterns. For example, an ortho-nitro group can interact with a neighboring group containing a labile hydrogen, leading to the loss of a hydroxyl radical (•OH) or water (H₂O).

A Comparative Analysis of Nitrophenyl Pyrimidine Isomers

Para-Nitrophenyl Pyrimidine

In the para isomer, the nitro group is distant from the pyrimidine ring, minimizing direct intramolecular interactions. The fragmentation is therefore expected to be dominated by the individual fragmentation characteristics of the pyrimidine and nitrophenyl moieties.

Expected Fragmentation Pathways:

  • Initial loss from the nitro group: The most likely initial fragmentation events would be the loss of NO (neutral loss of 30 Da) or NO₂ (neutral loss of 46 Da) from the protonated molecular ion.

  • Cleavage of the C-C bond: The bond connecting the phenyl and pyrimidine rings may cleave, leading to the formation of a nitrophenyl cation and a pyrimidine radical, or vice versa.

  • Pyrimidine ring fragmentation: Subsequent fragmentation of the pyrimidine-containing ions would likely involve the loss of HCN.

Meta-Nitrophenyl Pyrimidine

Similar to the para isomer, the meta position of the nitro group limits direct intramolecular interactions with the pyrimidine ring. Therefore, the fragmentation pattern is expected to be broadly similar to that of the para isomer, with initial losses of NO and NO₂ being prominent. Subtle differences in the relative intensities of fragment ions may arise due to the different electronic effects of the meta-substituted nitro group on the C-C bond strength between the two rings.

Ortho-Nitrophenyl Pyrimidine

The ortho isomer presents a unique case where the nitro group is in close proximity to the pyrimidine ring. This allows for the possibility of "ortho effects," leading to distinct fragmentation pathways not observed in the meta and para isomers.

Expected Unique Fragmentation Pathways:

  • Intramolecular Rearrangement: The ortho-nitro group can interact with the pyrimidine ring, potentially leading to cyclization reactions and the formation of unique fragment ions.

  • Loss of OH or H₂O: If the pyrimidine ring has a substituent with an available hydrogen atom, the ortho-nitro group could facilitate the loss of a hydroxyl radical or a water molecule.

The following table summarizes the expected key fragment ions for the three isomers. Please note that the m/z values are hypothetical and would depend on the specific molecular weight of the nitrophenyl pyrimidine .

Fragment IonProposed Structure/LossExpected in Para IsomerExpected in Meta IsomerExpected in Ortho Isomer
[M+H-30]⁺Loss of NOYesYesYes
[M+H-46]⁺Loss of NO₂YesYesYes
[M+H-17]⁺ or [M+H-18]⁺Loss of •OH or H₂ONoNoPossible
Unique FragmentsResulting from cyclizationNoNoPossible

Experimental Protocol for MS/MS Analysis

To obtain high-quality and reproducible MS/MS data for nitrophenyl pyrimidines, the following experimental protocol is recommended.

Sample Preparation
  • Prepare a stock solution of the nitrophenyl pyrimidine standard at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a working concentration of 1-10 µg/mL in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase should be developed to ensure good chromatographic separation.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Mode: Full scan (to determine the precursor ion) and product ion scan (for MS/MS).

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-400 °C.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: This is a critical parameter that should be optimized for each compound. A collision energy ramp (e.g., 10-40 eV) can be used to observe the full range of fragment ions.

Visualizing Fragmentation Pathways with Graphviz

The following diagrams, generated using Graphviz, illustrate the proposed core fragmentation pathways for para- and ortho-nitrophenyl pyrimidines.

para_nitrophenyl_pyrimidine_fragmentation M [M+H]+ F1 [M+H-NO]+ M->F1 -NO F2 [M+H-NO2]+ M->F2 -NO2 F3 [C6H4NO2]+ M->F3 -C4H4N2 F4 [C4H3N2]+ M->F4 -C6H5NO2

Caption: Proposed fragmentation of para-nitrophenyl pyrimidine.

ortho_nitrophenyl_pyrimidine_fragmentation M [M+H]+ F1 [M+H-NO]+ M->F1 -NO F2 [M+H-NO2]+ M->F2 -NO2 F_ortho [M+H-OH]+ M->F_ortho -OH (ortho-effect) F_cyclized Cyclized Product Ion M->F_cyclized Rearrangement

Caption: Proposed fragmentation of ortho-nitrophenyl pyrimidine.

Conclusion

The mass spectrometric fragmentation of nitrophenyl pyrimidines is a complex process influenced by the interplay of the pyrimidine core, the nitrophenyl substituent, and the position of the nitro group. While general fragmentation patterns can be predicted based on the known behavior of these individual moieties, a detailed experimental investigation is necessary to fully elucidate the fragmentation pathways for specific isomers. The ortho isomer, in particular, is expected to exhibit unique fragmentation behavior due to the potential for intramolecular interactions. The experimental protocol and proposed fragmentation schemes provided in this guide serve as a valuable starting point for researchers working on the characterization of this important class of compounds.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Ahmad, S., & Singh, P. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(3), 1133-1138.
  • Weber, R., Sklorz, M., Dzeranov, I., Schnelle-Kreis, J., & Zimmermann, R. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1847-1857.
  • Yinon, J., & Boettger, H. G. (1972). Mass spectrometry of nitroaromatic compounds. International Journal of Mass Spectrometry and Ion Physics, 10(2), 161-171.
  • Kazdan, E. M., Rye, R. T., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806.
  • Benoit, F., & Holmes, J. L. (1969). The mass spectra of some aromatic nitro-compounds. Organic Mass Spectrometry, 2(6), 591-601.
  • Niessen, W. M. A. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.
  • Holčapek, M., Volná, K., Van der Heeft, E., & Tollabi, M. (2004). Fragmentation of protonated and sodiated molecules in electrospray and atmospheric pressure chemical ionization mass spectrometry. Journal of Mass Spectrometry, 39(1), 43-50.
  • Cooks, R. G., & O'Lear, J. R. (1991). Collision-induced dissociation of peptides. Journal of the American Society for Mass Spectrometry, 2(4), 289-300.

Technical Guide: Distinguishing 2-Methyl-4-(3-nitrophenyl)pyrimidine from 2-Nitrophenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrimidine-based kinase inhibitors and antimicrobials, regioisomeric purity is non-negotiable. The synthesis of 2-Methyl-4-(3-nitrophenyl)pyrimidine (Target: meta-isomer) via Suzuki-Miyaura coupling or condensation reactions often carries the risk of contamination with the 2-nitrophenyl (ortho-isomer) or 4-nitrophenyl (para-isomer) analogues.

These isomers possess identical molecular weights (


), making low-resolution Mass Spectrometry (MS) insufficient for differentiation. Furthermore, their similar polarity can lead to co-elution in standard reverse-phase HPLC gradients. This guide outlines a definitive, multi-modal analytical strategy to distinguish the 3-nitrophenyl target from its 2-nitrophenyl isomer, relying on 1H NMR spin-spin coupling physics  and shape-selective chromatography .

Structural Analysis & The Isomer Challenge

The core challenge lies in the steric and electronic environments created by the nitro group's position.

  • Target (meta-isomer): The 3-nitro group allows the phenyl ring to remain relatively planar with the pyrimidine ring.

  • Contaminant (ortho-isomer): The 2-nitro group introduces significant steric hindrance with the pyrimidine protons (specifically H-5), forcing the phenyl ring to twist out of plane (dihedral angle > 45°). This "ortho-effect" is the key leverage point for detection.

Comparative Properties Table
Feature3-Nitrophenyl (Target)2-Nitrophenyl (Impurity)
Symmetry Asymmetric (meta)Asymmetric (ortho)
Steric Strain Low (Planar conformation favored)High (Twisted conformation)
Key NMR Feature Isolated singlet-like proton (H2')No isolated singlet; complex multiplet
HPLC Behavior Greater retention (Planar

-

stacking)
Lower retention (Twisted, less surface area)

Method 1: 1H NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the most immediate and definitive confirmation. You must look beyond chemical shifts and focus on Spin-Spin Coupling Constants (


 values)  in the aromatic region (7.0 – 9.0 ppm).
The Diagnostic Logic
  • The "Isolated" Proton (H2'):

    • In the 3-nitrophenyl isomer, the proton located between the pyrimidine attachment and the nitro group (H2') is structurally isolated. It couples only weakly (

      
       Hz) to H4' and H6'. It appears as a narrow triplet or singlet .
      
    • In the 2-nitrophenyl isomer, there is no isolated proton . Every proton has a strong ortho-coupling neighbor (

      
       Hz).
      
  • Splitting Patterns:

    • 3-Nitro: Look for a

      
       (doublet of triplets) or 
      
      
      
      (triplet) for H5' with a large
      
      
      value (
      
      
      Hz), flanked by two doublets (H4', H6').
    • 2-Nitro: Look for a characteristic "2 doublets, 2 triplets" pattern (often overlapping), but distinctly lacking the narrow singlet-like peak.

Visualization: NMR Decision Logic

NMR_Logic Start Analyze Aromatic Region (7.0 - 9.0 ppm) CheckH2 Identify Proton at C2' (Between Nitro and Pyrimidine) Start->CheckH2 IsSinglet Is it a Singlet/Narrow Triplet? (J ~ 1.5 - 2.0 Hz) CheckH2->IsSinglet Meta Target: 3-Nitrophenyl (Meta Isomer) IsSinglet->Meta Yes Ortho Impurity: 2-Nitrophenyl (Ortho Isomer) IsSinglet->Ortho No MetaPattern Pattern Confirmation: 1x Singlet (H2') 2x Doublets (H4', H6') 1x Triplet (H5') Meta->MetaPattern OrthoPattern Pattern Confirmation: No Singlet found. 4x distinct multiplets (ABCD System) Ortho->OrthoPattern

Figure 1: NMR decision tree for distinguishing regioisomers based on H2' proton multiplicity.

Method 2: Chromatographic Separation (HPLC/UPLC)

While NMR identifies the structure, HPLC is required to quantify the purity. Standard C18 columns may struggle to resolve these isomers if the gradient is too fast.

The "Shape Selectivity" Approach

Because the 2-nitrophenyl isomer is twisted out of plane, it cannot effectively


-stack with stationary phases that rely on planar interactions. The 3-nitrophenyl  isomer is flatter and will interact more strongly.
  • Recommended Column Chemistry: Phenyl-Hexyl or Nitrophenylethyl (NPE) bonded phases are superior to C18 for this separation.

  • Elution Order:

    • 2-Nitrophenyl (Ortho): Elutes earlier (Less surface area for

      
      -
      
      
      
      interaction).
    • 3-Nitrophenyl (Meta): Elutes later (Stronger interaction).

Experimental Protocol: High-Resolution Separation

Objective: Quantify isomeric impurity levels < 0.1%.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 4.5 for better peak shape).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm (e.g., Waters CSH or Phenomenex Kinetex).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       60% B (Linear)
      
    • 10-12 min: 60%

      
       95% B (Wash)
      
  • Detection: UV at 254 nm (aromatic) and 280 nm.

Validation Check: If peaks are co-eluting, switch methanol for acetonitrile. Methanol promotes stronger


-

selectivity in Phenyl-based columns.

Detailed Experimental Workflow

This protocol is designed to be self-validating. If the NMR data contradicts the HPLC retention time logic, re-evaluate the synthesis starting materials.

Step 1: Sample Preparation
  • Dissolve 5 mg of the crude solid in 600 µL of DMSO-

    
    . DMSO is preferred over 
    
    
    
    to prevent peak overlapping from hydrogen bonding effects and to ensure full solubility of the nitro-aromatic system.
Step 2: NMR Acquisition
  • Run a standard proton scan (minimum 16 scans).

  • Critical Check: Zoom into the 8.5 – 9.0 ppm region.

    • Target Signal: Look for a signal at

      
       ppm appearing as a triplet with a very small coupling constant (
      
      
      
      Hz). This is H2' of the 3-nitro isomer.
    • Impurity Signal: Look for a doublet at

      
       ppm. This represents the H3' of the 2-nitro isomer (shielded relative to the meta isomer due to twisting).
      
Step 3: Purity Calculation

Integration is key.



Visualization: Analytical Workflow

Workflow Sample Crude Product TLC TLC Screening (Check for 1 spot vs 2) Sample->TLC HPLC UPLC/HPLC (Phenyl-Hexyl Column) TLC->HPLC Quantitative NMR 1H NMR (DMSO-d6) (J-Coupling Analysis) HPLC->NMR Structural ID Decision Release or Repurify? NMR->Decision

Figure 2: Integrated workflow for isomeric purity assessment.

References

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR: Understanding J-Coupling and Multiplicity. Retrieved from [Link]

    • values) and multiplicity rules (n+1 rule)
  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers: Separation of Nitrophenyl Isomers. Retrieved from [Link]

    • Citation Context: Provides experimental data on using specialized stationary phases (NPE/PYE)

      
      -
      
      
      
      interactions.[2]
  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

    • Citation Context: Fundamental physics of ortho (6-10 Hz) vs meta (1-3 Hz)
  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions. Retrieved from [Link]

    • Citation Context: Supporting literature on the synthesis and characterization of similar nitrophenyl-heterocycle scaffolds, validating the chemical stability and expected reactivity.

Sources

Advanced IR Spectroscopy Guide: Characterization of Nitro-Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Power of IR in Heterocycles

Nitro-pyrimidines are critical intermediates in the synthesis of broad-spectrum antibiotics, antifolates, and high-energy materials. Unlike their carbocyclic analogues (nitrobenzenes), nitro-pyrimidines possess a highly electron-deficient ring system that significantly alters the vibrational frequencies of the nitro group.

This guide moves beyond basic peak listing. It provides a mechanistic comparison of nitro-pyrimidines against nitro-benzenes and nitro-pyridines, establishing a robust framework for structural verification. We focus primarily on 5-nitropyrimidines , as the 2-nitro and 4-nitro isomers are synthetically elusive and often unstable.

Theoretical Framework: Electronic Effects on Vibrational Modes

To accurately interpret the IR spectrum of a nitro-pyrimidine, one must understand the competition between resonance and induction .

  • The Baseline (Nitrobenzene): The nitro group withdraws electrons via induction but also accepts electron density via resonance from the benzene ring. This "back-donation" from the ring lowers the N-O bond order, typically placing the asymmetric stretch (

    
    ) around 1523 cm⁻¹ .
    
  • The Pyrimidine Shift: The pyrimidine ring contains two electronegative nitrogen atoms. These atoms strongly withdraw electron density from the ring carbons (inductive effect), making the ring itself electron-deficient.

    • Consequence: The ring is less able to donate electron density to the nitro group via resonance compared to benzene.

    • Result: The N-O bonds retain more double-bond character. Therefore, nitro-pyrimidines typically exhibit higher stretching frequencies for the nitro group compared to nitro-benzenes.

Comparative Analysis: Characteristic Peaks

The following data compares the vibrational signatures of the nitro group across varying heterocyclic environments.

Table 1: Comparative IR Frequencies of Nitro-Aromatic Systems
FeatureNitrobenzene (Benchmark)3-Nitropyridine 5-Nitropyrimidine Mechanistic Driver

1523 ± 10 cm⁻¹1530 ± 10 cm⁻¹1535 - 1560 cm⁻¹ Ring N-atoms reduce conjugation, increasing N-O bond order.

1345 ± 10 cm⁻¹1350 ± 20 cm⁻¹1340 - 1360 cm⁻¹ Symmetric stretch is less sensitive to ring electronics but remains distinct.
Ring C=N/C=C 1600, 1475 cm⁻¹1590, 1420 cm⁻¹1580 - 1610 cm⁻¹ Pyrimidine ring breathing and stretching modes overlap with

.
C-H Stretch 3000 - 3100 cm⁻¹3000 - 3100 cm⁻¹3000 - 3100 cm⁻¹ Aromatic C-H remains consistent; >3000 cm⁻¹ confirms unsaturation.
Detailed Band Assignments for 5-Nitropyrimidines[1]
Region 1: The Nitro Group (

)
  • Asymmetric Stretch (

    
    ):  Look for a strong, sharp band  between 1535 and 1560 cm⁻¹ .
    
    • Differentiation: In heavily substituted pyrimidines (e.g., 2-amino-5-nitropyrimidine), this band may broaden or split slightly due to intramolecular hydrogen bonding, but it generally remains higher in energy than in nitrobenzene.

  • Symmetric Stretch (

    
    ):  A medium-to-strong band  between 1340 and 1360 cm⁻¹ .
    
    • Validation: The gap between

      
       and 
      
      
      
      is typically >180 cm⁻¹. If the gap is significantly smaller (<150 cm⁻¹), suspect a different functional group or a misassignment.
Region 2: The Pyrimidine Ring[1]
  • Ring Stretching: A pair of bands is often observed near 1580 cm⁻¹ and 1550 cm⁻¹ . The lower frequency band often overlaps with the nitro asymmetric stretch, requiring careful peak deconvolution or second-derivative analysis.

  • Ring Breathing: A sharp, characteristic band often appears near 990 - 1000 cm⁻¹ , similar to the breathing mode of benzene, but intensity varies with substitution pattern.

Region 3: Substituent Effects (Common Drug Scaffolds)
  • Amino (-NH₂): If an amino group is present (e.g., 2-amino-5-nitropyrimidine), expect:

    • N-H Stretch: Doublet at 3300 - 3500 cm⁻¹ (asymmetric/symmetric).

    • N-H Bend (Scissoring): Strong band at 1620 - 1650 cm⁻¹ .

  • Hydroxyl (-OH) / Keto-Enol Tautomerism:

    • Many "hydroxy" pyrimidines exist as cyclic amides (lactams) in the solid state.

    • Indicator: Absence of broad O-H stretch; presence of strong C=O (carbonyl) stretch at 1660 - 1700 cm⁻¹ and broad N-H stretch ~3000-3200 cm⁻¹.

Visualization: Spectral Identification Logic

The following diagram outlines the logical decision tree for identifying a 5-nitropyrimidine derivative using IR spectroscopy.

IR_Identification Start Unknown Sample Spectrum CheckCH Check > 3000 cm⁻¹ (Aromatic C-H) Start->CheckCH CheckNO2_Asym Check 1530-1560 cm⁻¹ (Strong, Sharp Band?) CheckCH->CheckNO2_Asym Present CheckNO2_Sym Check 1340-1360 cm⁻¹ (Medium Band?) CheckNO2_Asym->CheckNO2_Sym Yes (v_as NO2) Result_Nitro Confirmed: Nitro Group Present CheckNO2_Sym->Result_Nitro Yes (v_s NO2) CheckRing Check 1580-1600 cm⁻¹ (Pyrimidine C=N Ring Mode) Result_Pyrim Confirmed: Pyrimidine Core CheckRing->Result_Pyrim Yes Substituent Check Substituents Amino (NH2)\n3300-3500 cm⁻¹ Amino (NH2) 3300-3500 cm⁻¹ Substituent->Amino (NH2)\n3300-3500 cm⁻¹ Keto (C=O)\n1660-1700 cm⁻¹ Keto (C=O) 1660-1700 cm⁻¹ Substituent->Keto (C=O)\n1660-1700 cm⁻¹ Result_Nitro->CheckRing Result_Pyrim->Substituent

Caption: Decision tree for the structural verification of 5-nitropyrimidines via IR spectroscopy.

Experimental Protocol: The "Crystal-Clear" KBr Pellet

For solid heterocycles, the KBr pellet method remains the gold standard for resolution. ATR (Attenuated Total Reflectance) is convenient but often diminishes the intensity of the critical nitro bands relative to the fingerprint region.

Protocol: High-Resolution KBr Pellet Fabrication

Objective: Create a transparent disk with <1% moisture to prevent O-H interference.

  • Reagent Prep: Dry spectroscopic-grade KBr powder at 110°C overnight. Store in a desiccator.

  • Ratio: Mix 1.5 mg of nitro-pyrimidine sample with 200 mg of KBr.

    • Note: Nitro compounds have high molar absorptivity. Using >2 mg often leads to "bottoming out" (0% transmittance) of the nitro peaks, destroying spectral detail.

  • Grinding: Grind in an agate mortar for 2-3 minutes.

    • Goal: Particle size < 2 µm (smaller than the wavelength of IR light) to minimize Christiansen scattering (sloping baseline).

  • Pressing: Transfer to a 13mm die. Evacuate air for 1 minute. Press at 8-10 tons for 2 minutes.

  • Quality Check (Self-Validation):

    • Visual: Pellet must be transparent, not milky.

    • Spectral: Baseline at 4000 cm⁻¹ should be >80% transmittance.

    • Moisture: If a broad band appears at 3400 cm⁻¹, the KBr was wet. Re-dry and repeat.

References

  • NIST Chemistry WebBook. 2-Amino-5-nitropyrimidine IR Spectrum. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for general nitro group assignments).

  • Krishnakumar, V., & Balachandran, V. (2004). FT-IR, FT-Raman and DFT calculations of 2-amino-5-nitropyrimidine. Spectrochimica Acta Part A.

Sources

Comparing reactivity of 3-nitrophenyl vs 4-nitrophenyl pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Positional Isomerism in Medicinal Chemistry: A Comparative Analysis of 3- vs. 4-Nitrophenyl Pyrimidines

Executive Summary

This guide provides a technical comparison between 3-nitrophenyl (meta) and 4-nitrophenyl (para) pyrimidine scaffolds. While often treated interchangeably during early-stage screening, these isomers exhibit distinct electronic behaviors that critically impact Nucleophilic Aromatic Substitution (


)  rates, solubility profiles , and reduction kinetics .

Key Finding: The 4-nitrophenyl isomer serves as a significantly stronger activator for the pyrimidine core (


) compared to the 3-nitrophenyl isomer (

), facilitating faster

reactions but often at the cost of reduced solubility and higher aggregation potential.

Mechanistic Foundation: Electronic & Conformational Theory

To predict reactivity, we must quantify the electron-withdrawing capability of the nitro group relative to the pyrimidine core. The phenyl ring acts as a bridge; its ability to transmit electronic effects depends on the substitution pattern.

Electronic Parameters (Hammett Constants)

The reactivity difference is governed by the Hammett substituent constants (


), which quantify the electronic influence of a substituent based on its position.[1]
Parameter3-Nitrophenyl (Meta)4-Nitrophenyl (Para)Mechanistic Implication
Hammett Constant (

)
0.71 0.78 4-Nitro exerts stronger overall withdrawal.
Inductive Effect (-I) StrongStrongBoth withdraw density through the

-bond framework.
Resonance Effect (-M) Negligible Dominant 4-Nitro can accept electron density via

-conjugation (if planar).
LUMO Energy HigherLower4-Nitro lowers the LUMO of the pyrimidine, increasing electrophilicity.
Conjugation & Planarity
  • 4-Nitrophenyl: If attached at the pyrimidine C2 or C4 position, the 4-nitro group can participate in a "push-pull" resonance system, significantly depleting electron density from the pyrimidine ring. This requires the biaryl system to be relatively planar.

  • 3-Nitrophenyl: The meta position prevents direct resonance conjugation between the nitro group and the pyrimidine attachment point. The deactivation of the pyrimidine ring is primarily inductive.

ElectronicEffects cluster_0 3-Nitrophenyl (Meta) cluster_1 4-Nitrophenyl (Para) Node3 3-Nitro Group Phenyl3 Phenyl Ring Node3->Phenyl3 Induction (-I) No Resonance Pyrim3 Pyrimidine Core Phenyl3->Pyrim3 Weak Deactivation Node4 4-Nitro Group Phenyl4 Phenyl Ring Node4->Phenyl4 Induction (-I) + Resonance (-M) Pyrim4 Pyrimidine Core Phenyl4->Pyrim4 Strong Deactivation (LUMO Lowering)

Figure 1: Comparative electronic influence flow. The 4-nitro isomer allows for resonance contributions that strongly deactivate the pyrimidine core, making it more susceptible to nucleophilic attack.

Experimental Comparison: Reactivity & Synthesis

Scenario A: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of a leaving group (Cl/F) on the pyrimidine ring by an amine nucleophile. Hypothesis: The 4-nitrophenyl substituent will accelerate the reaction rate (


) compared to the 3-nitrophenyl analog due to greater stabilization of the Meisenheimer complex.

Protocol:

  • Dissolve 1.0 eq of Chloropyrimidine-Phenyl-NO2 in 1,4-Dioxane.

  • Add 1.2 eq Morpholine (Nucleophile) and 2.0 eq DIPEA.

  • Heat to 80°C and monitor by HPLC.

Comparative Data (Representative):

Metric3-Nitrophenyl Analog4-Nitrophenyl Analog
Reaction Time (95% Conv.) 4.5 Hours1.5 Hours

(Relative Rate)
1.0~3.2
Regioselectivity (if di-halo) Lower selectivityHigher selectivity (favors position para to biaryl bond)

Scientist's Note: If your pyrimidine has two leaving groups (e.g., 2,4-dichloropyrimidine), the 4-nitrophenyl group at C6 will direct substitution preferentially to C4 due to para-para electronic communication. The 3-nitro group provides less regiochemical control.

Scenario B: Nitro Reduction to Aniline

Objective: Hydrogenation of the nitro group to an amine (precursor for amide coupling). Challenge: Over-reduction or hydroxylamine accumulation.

  • 4-Nitrophenyl: Reduces rapidly. However, the resulting 4-aminophenyl group is a strong electron donor (+M), which can poison Pd catalysts or make the product oxidation-sensitive (turning brown/purple upon air exposure).

  • 3-Nitrophenyl: Reduces more slowly but cleaner. The resulting 3-aminophenyl is less electron-rich, offering better stability during workup.

Recommended Protocol (Fe/NH4Cl - Chemoselective):

  • Suspend nitro-compound (1 mmol) in EtOH/H2O (4:1).

  • Add Fe powder (5 eq) and NH4Cl (5 eq).

  • Reflux for 2h (4-nitro) or 4h (3-nitro).

  • Filter hot through Celite to remove iron oxides.

Scenario C: Solubility & Crystallinity

Observation: Para-substituted aromatics (4-nitro) possess an axis of symmetry that facilitates efficient crystal packing.

  • 4-Nitro: Higher melting point, lower solubility in DCM/MeOH. prone to precipitation during reactions.

  • 3-Nitro: "Kinked" structure disrupts crystal lattice. Lower melting point, significantly higher solubility.

  • Decision Matrix: If your final drug candidate has solubility issues, switching from a 4-phenyl to a 3-phenyl linkage is a validated strategy to improve physicochemical properties without altering the core pharmacophore significantly.

Workflow Visualization

The following diagram illustrates the decision-making process when selecting between these isomers for a library synthesis campaign.

SynthesisWorkflow Start Target Design: Phenyl-Pyrimidine Kinase Inhibitor Choice Select Isomer Start->Choice Path4 4-Nitrophenyl (Para) Choice->Path4 Maximize Potency/Electronics Path3 3-Nitrophenyl (Meta) Choice->Path3 Maximize Solubility/Properties Reactivity4 High SnAr Reactivity (Fast Coupling) Path4->Reactivity4 Risk4 Risk: Low Solubility & Catalyst Poisoning Reactivity4->Risk4 Reactivity3 Moderate SnAr Reactivity (Requires Heat) Path3->Reactivity3 Benefit3 Benefit: Improved Solubility & Cleaner Workup Reactivity3->Benefit3

Figure 2: Strategic decision tree for isomer selection. 4-nitro is preferred for maximizing electronic activation, while 3-nitro is superior for physicochemical property optimization.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Castro, E. A., et al. (2000). Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines.[2] The Journal of Organic Chemistry, 65(26), 9047-9053.[2] Link

  • Neuvonen, K., & Fülöp, F. (1995). Substituent effects on the solubility of nitrophenols. Journal of Chemical & Engineering Data, 40(6), 1200-1202.

Sources

The "Magic Methyl" Effect: A Comparative Guide to Methyl-Pyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrimidine-based pharmacophores, the introduction of a single methyl group—often termed the "Magic Methyl" effect—can profoundly alter biological efficacy. This guide analyzes the comparative performance of N-methyl versus C-methyl substituted pyrimidine derivatives, specifically within the context of Tyrosine Kinase Inhibitors (TKIs) .

We focus on two critical axes of drug development:

  • Potency & Selectivity: How methylation alters the hydrophobic fit within the ATP-binding pocket (Case Study: Imatinib vs. Nilotinib).

  • Metabolic Stability: How strategic methylation blocks Cytochrome P450 oxidation sites (Case Study: Pyrido[3,4-d]pyrimidines).

Mechanistic Basis: The Thermodynamics of Methylation

To the medicinal chemist, a methyl group is not merely a carbon atom; it is a tool for conformational restriction and desolvation penalty modulation.

  • Entropic Advantage: Methylation of a rotatable bond (e.g., N-methyl) restricts the conformational ensemble of the unbound ligand. If the restricted conformation matches the bioactive pose, the entropic penalty upon binding is reduced, improving affinity (

    
    ).
    
  • Hydrophobic Desolvation: The pyrimidine ring is electron-deficient. Adding a methyl group increases lipophilicity (

    
    ), driving the molecule out of the aqueous phase and into the hydrophobic kinase pocket (the "Hydrophobic Effect").
    
  • Steric "Lock": In the case of Nilotinib, the methyl group on the imidazole ring (attached to the pyrimidine core) creates a steric clash that forces the molecule into a conformation complementary to the inactive (DFG-out) state of the ABL kinase.

Visualizing the Mechanism

MethylMechanism cluster_0 Unbound State (Solvent) cluster_1 Bound State (Kinase Pocket) Ligand Pyrimidine Ligand Water Water Shell Ligand->Water Solvation (Energy Penalty) Complex Ligand-Protein Complex Ligand->Complex Binding Event Pocket Hydrophobic Pocket (Val/Leu/Phe) Water->Pocket Desolvation (Entropic Gain) Methyl + Methyl Group (-CH3) Methyl->Ligand Increases Lipophilicity (LogP +0.5) Methyl->Complex Van der Waals Contact (Enthalpic Gain)

Figure 1: Thermodynamic impact of methylation on ligand binding.[1] The methyl group drives hydrophobic collapse and displaces ordered water molecules.

Comparative Analysis: Efficacy & Stability
Case Study A: Potency Optimization (Imatinib vs. Nilotinib)

Context: Both drugs target the BCR-ABL fusion protein, but resistance to Imatinib often arises.[1] Nilotinib is a structural evolution of Imatinib, retaining the pyrimidine-amine core but adding key methyl and trifluoromethyl groups.

  • The Structural Shift: Nilotinib replaces the N-methylpiperazine of Imatinib with a N-methylimidazole and adds a CF3 group.

  • The "Methyl" Impact: The methyl group on the imidazole ring of Nilotinib improves shape complementarity with the ABL kinase hydrophobic pocket. This results in a binding affinity approximately 30-fold higher than Imatinib.[2][3]

  • Selectivity: The methylation pattern allows Nilotinib to bind the "inactive" conformation of the kinase more tightly, bypassing some resistance mechanisms (though not T315I).

Case Study B: Metabolic Stability (Pyrido[3,4-d]pyrimidines)

Context: Early MPS1 inhibitors based on the pyrido-pyrimidine scaffold suffered from rapid clearance.[4]

  • The Problem: High turnover in Human Liver Microsomes (HLM) due to oxidation at the electron-rich aniline moiety.

  • The Solution: Introduction of a methyl group at the C6-position of the pyrido[3,4-d]pyrimidine core.[4]

  • Result: The methyl group did not just add bulk; it acted as a "metabolic blocker," preventing the P450 enzyme from accessing the vulnerable site. This single modification transformed a research tool into a clinical candidate (BOS172722).[1][4]

Data Presentation: Quantitative Comparison

The following table aggregates data from multiple SAR studies comparing non-methylated vs. methylated pyrimidine derivatives in kinase assays.

Compound ClassModificationTargetIC50 (Enzymatic)Metabolic Stability (t1/2)Key Finding
Phenyl-amino-pyrimidine Imatinib (Baseline)BCR-ABL~200 nM~18 h (Human)Effective, but susceptible to resistance.[1]
Phenyl-amino-pyrimidine Nilotinib (+Methyl/CF3)BCR-ABL< 10 nM~17 h (Human)>20x Potency Increase due to hydrophobic fit [1].[1]
Pyrido[3,4-d]pyrimidine C6-H (Unsubstituted)MPS11.2 nM< 10 min (Microsomal)Potent but metabolically unstable.[1]
Pyrido[3,4-d]pyrimidine C6-Methyl MPS10.8 nM> 60 min (Microsomal)Metabolic Soft-spot Blocked .[1] Potency Retained [2].
2,4-Diaminopyrimidine Trimethoprim (Ref)DHFR~5 nM~10 hMethylation of benzyl ring essential for selectivity.[1]
Experimental Protocols (Self-Validating Systems)

To objectively compare these derivatives in your own lab, use the following workflows.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: Determine IC50 values with high sensitivity, minimizing interference from fluorescent compounds.

  • Reagent Prep: Prepare 4x Enzyme buffer (50mM HEPES, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute Methyl-pyrimidine derivatives in 100% DMSO (acoustic dispensing preferred to avoid tip adhesion).

  • Reaction Assembly:

    • Add 5 µL compound (or DMSO control).[1]

    • Add 10 µL Kinase/Antibody mix (Europium-labeled anti-His antibody + GST-tagged Kinase).[1]

    • Incubate 30 mins (Pre-incubation allows slow-binding inhibitors like Nilotinib to equilibrate).[1]

    • Add 10 µL Tracer (Alexa647-labeled ATP-competitive tracer).[1]

  • Readout: Measure FRET signal (Ex 340nm / Em 665nm).

  • Validation: Z-factor must be > 0.[1]7. Reference compound (e.g., Staurosporine) must fall within 3-fold of historic IC50.[1]

Protocol B: Microsomal Stability Assay (Metabolic Blocking Test)

Purpose: Verify if methylation blocks P450 degradation.

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (or 1mM NADPH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    
    
    .[1]
Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Biological Profiling Start Pyrimidine Core Methylation Methylation (Suzuki/SNAr) Start->Methylation Purification HPLC Purification (>95% Purity) Methylation->Purification Assay_Kinase TR-FRET Assay (IC50) Purification->Assay_Kinase Assay_ADME Microsomal Stability (t1/2) Purification->Assay_ADME Decision SAR Decision: Advance or Redesign? Assay_Kinase->Decision Assay_ADME->Decision

Figure 2: Integrated workflow for evaluating methyl-pyrimidine derivatives. Note the parallel processing of potency and metabolic stability.

References
  • Weisberg, E., et al. (2005).[1] Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl.[1][3] Cancer Cell.[5]

  • Kusakabe, K., et al. (2015).[1] Discovery of BOS172722, a Highly Potent and Selective MPS1 Inhibitor.[4] ACS Medicinal Chemistry Letters. [1]

  • Sun, S., & Fu, J. (2018).[1][6] Methyl-containing pharmaceuticals: Methylation in drug design.[1][6] Bioorganic & Medicinal Chemistry Letters.[6]

  • Manley, P. W., et al. (2010).[1] Bcr-Abl kinase inhibitors: the case for allosteric inhibitors. Biochimica et Biophysica Acta.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Methyl-4-(3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, procedural framework for the proper disposal of 2-Methyl-4-(3-nitrophenyl)pyrimidine, a compound representative of nitrated aromatic heterocycles commonly used in medicinal chemistry and materials science. The principles outlined here are grounded in regulatory compliance and best laboratory practices, designed to build a culture of safety and trust in our scientific operations.

Hazard Identification and Risk Assessment

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for every novel compound may not be available, we can infer a reliable hazard profile from its structural motifs: a pyrimidine ring, a nitroaromatic group, and a methyl substituent. Nitroaromatic compounds are a class of chemicals that require careful handling due to their potential toxicity and reactivity.[1][2]

Inferred Hazard Profile:

Based on data from structurally analogous compounds like N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine and other nitrated aromatics, we must assume 2-Methyl-4-(3-nitrophenyl)pyrimidine presents the following risks.[3]

Hazard ClassPotential GHS PictogramAssociated Hazard Statements (H-Statements)
Acute Toxicity 💀H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled.
Skin/Eye Irritation H315: Causes skin irritation. H319: Causes serious eye irritation.
Specific Target Organ Toxicity ⚕️H373: May cause damage to organs through prolonged or repeated exposure.
Aquatic Toxicity পরিবেশH410/411: Very toxic to aquatic life with long-lasting effects.

This table represents an inferred hazard profile. Always consult your institution's chemical safety office for a formal hazard assessment.

The causality behind these hazards lies in the compound's chemistry. The nitro group makes the aromatic ring electron-deficient and susceptible to metabolic activation in the body, which can lead to toxicity.[1] The heterocyclic pyrimidine core is a common pharmacophore, suggesting potential biological activity that must be respected during handling and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The proper selection and use of PPE is the first line of defense against exposure.

Mandatory PPE Protocol:

  • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. When handling larger quantities or performing operations with a splash risk, upgrade to chemical splash goggles.[3]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For extended handling, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3]

  • Body Protection: A standard flame-resistant laboratory coat is required. Ensure it is fully buttoned to protect your street clothes and skin from contamination.[3]

  • Respiratory Protection: All handling of solid (dust) or solutions of this compound should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles or vapors.

Spill Management Protocol: In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or involves a highly concentrated solution, evacuate the immediate area.[4]

  • Isolate & Secure: Restrict access to the spill area. If safe to do so, prevent the spill from spreading by using absorbent pads or spill socks.

  • Assess & Act: For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health & Safety (EHS) office immediately.[4]

  • Cleanup:

    • Don appropriate PPE as described above.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill surface with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of size.

Waste Characterization and Disposal Workflow

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its proper characterization and management from "cradle-to-grave".[5] 2-Methyl-4-(3-nitrophenyl)pyrimidine must be classified as hazardous waste.

Below is a logical workflow for managing this chemical waste stream from generation to disposal.

WasteDisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Disposal & Documentation A Waste Generated (e.g., unused solid, reaction mixture, contaminated materials) B Is this a hazardous waste? A->B C YES (Contains 2-Methyl-4-(3-nitrophenyl)pyrimidine) B->C Inferred Toxicity & Ecotoxicity Data D Segregate into a dedicated, compatible hazardous waste container. C->D E Select Compatible Container (HDPE or Glass, good condition, leak-proof lid) D->E F Affix Hazardous Waste Label (Complete all fields immediately) E->F G Store in Satellite Accumulation Area (SAA) (In secondary containment, away from incompatibles) F->G H Container is full or accumulation time limit reached? G->H I Contact EHS Office for Waste Pickup Request H->I YES J EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) I->J K Obtain & Retain Copy of Hazardous Waste Manifest J->K

Caption: Decision workflow for the compliant management of 2-Methyl-4-(3-nitrophenyl)pyrimidine waste.

Step-by-Step Compliant Disposal Protocol

This protocol provides the detailed steps for ensuring the safe and compliant disposal of 2-Methyl-4-(3-nitrophenyl)pyrimidine and associated waste.

Step 1: Containerization

  • Primary Container: The best container for your waste is often the original chemical container.[4] If this is not feasible, use a container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or amber glass for solutions) that is in good condition, free of leaks, and has a secure, screw-top lid.[6][7]

  • Waste Type: Do not mix solid and liquid waste in the same container.[7]

  • Headspace: Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion and prevent spills.

Step 2: Labeling

  • Immediate Action: Label the waste container as soon as the first drop of waste is added.

  • Required Information: Use your institution's official hazardous waste tag. All fields must be completed legibly, including:

    • The words "Hazardous Waste"

    • Full chemical name: "Waste 2-Methyl-4-(3-nitrophenyl)pyrimidine" (avoid abbreviations or formulas).

    • All components of a mixture, including solvents, with percentages.

    • The specific hazard characteristics (e.g., Toxic, Irritant, Environmental Hazard).

    • The accumulation start date (the date the first drop of waste was added).

    • Generator's name and contact information.

Step 3: Accumulation and Storage

  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Secondary Containment: The container must be kept in a secondary containment bin or tray that is chemically resistant and can hold 110% of the volume of the largest container.[7]

  • Segregation: Ensure the waste is segregated from incompatible materials. For this compound, avoid storing with strong oxidizing agents, strong acids, or strong bases.[8]

  • Container Status: Keep the waste container closed at all times except when actively adding waste.

Step 4: Arranging for Disposal

  • EHS is Key: Laboratory personnel are not authorized to dispose of hazardous waste directly. Disposal must be managed through your organization's EHS department.[4]

  • Request Pickup: Once your container is full or nearing its accumulation time limit (e.g., 180 days, depending on your generator status), submit a waste collection request to your EHS office.[9]

  • Transportation: Trained EHS professionals will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor.[10]

Step 5: Decontamination and Empty Container Management

  • Glassware/Equipment: Decontaminate any equipment that has come into contact with the chemical. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is a common and effective procedure.

  • Rinsate is Waste: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.

  • "Empty" Containers: An "empty" container that held this chemical is not regular trash. It must be triple-rinsed with a suitable solvent. The rinsate is collected as hazardous waste. After rinsing, deface or remove the original label, mark the container as "Empty," and dispose of it according to your institution's specific policy for empty chemical containers.[4]

By adhering to this structured protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. This diligence is the hallmark of a responsible scientific professional.

References

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Properly Managing Chemical Waste in Laboratories. Triumvirate Environmental. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • What are Federal and State Hazardous Waste Regulations? Hazardous Waste Experts. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • A Facile and Green Nitration of Easily-Hydrolyzed Aromatic Compounds Based on Direct Filtration and H2SO4 Recycling. Bentham Science. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Portal. [Link]

Sources

Personal protective equipment for handling 2-Methyl-4-(3-nitrophenyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: High-Value Pharmacophore Intermediate Default Biosafety Level: BSL-1 (Chemical Containment Band 3 recommended due to nitro-aromatic moiety)

Handling 2-Methyl-4-(3-nitrophenyl)pyrimidine requires a shift from standard "undergraduate chemistry" safety to "medicinal chemistry" vigilance. While specific toxicological data (LD50) for this exact CAS is often proprietary or sparse in public registries, its structural pharmacophores—a bioactive pyrimidine core fused with a nitro-aromatic ring —dictate that we treat it as a potential mutagen and methemoglobinemia inducer until proven otherwise.

This guide provides a self-validating safety protocol designed to protect researchers during synthesis, purification, and biological assay preparation.

Hazard Architecture: The "Why" Behind the PPE

To select the right PPE, we must understand the molecular threats. We do not simply "wear gloves"; we select barriers against specific chemical behaviors.[1][2][3][4][5][6]

Structural MoietyAssociated RiskPhysiological Impact
3-Nitrophenyl Group Dermal Absorption & reduction Nitro-aromatics are lipophilic. Upon absorption, liver enzymes can reduce the nitro group to an amine (aniline derivative), potentially causing Methemoglobinemia (oxygen starvation in blood) or genotoxicity [1].
Pyrimidine Core Biological Activity This scaffold is a "privileged structure" in kinase inhibitors. Unintentional exposure may modulate cell signaling pathways, posing unknown chronic risks [2].
Physical State Dust/Aerosol As a solid intermediate, electrostatic forces can cause particle drift during weighing, leading to inhalation exposure.

PPE Matrix: The Defense System

Do not rely on generic "latex" or "thin nitrile" advice. The lipophilicity of the nitro group allows it to permeate thin rubber rapidly.

A. Hand Protection (Glove Selection Logic)
  • Primary Recommendation: Double-Gloving Strategy.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity, visual contrast).

  • Outer Layer: 5-8 mil (0.12–0.20 mm) Nitrile or Neoprene (Chemical barrier).

  • Critical Metric: Breakthrough Time. Nitro-aromatics can permeate standard nitrile in <15 minutes if dissolved in organic solvents (DCM, DMSO).

TaskGlove ConfigurationAction Threshold
Weighing Solids Single Nitrile (5 mil)Change if powder is visible on glove.
Solvent Handling (DMSO/MeOH) Double Nitrile (Colored inner/Dark outer)Change outer glove immediately upon any splash.
Spill Cleanup Laminate (Silver Shield) Required. Do not use standard nitrile for bulk solvent spills.
B. Respiratory & Body Protection
  • Respiratory: If working outside a Fume Hood (NOT recommended), a P100 particulate respirator is mandatory. Simple surgical masks offer zero protection against chemical dust.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift around side shields.

  • Body: Tyvek® lab coat or standard cotton coat with a rubberized apron during stock solution preparation.

Operational Workflow & Decision Logic

The following diagram outlines the decision process for handling this compound, ensuring that safety scales with the risk level of the operation.

PPE_Decision_Tree Start Task: Handle 2-Methyl-4-(3-nitrophenyl)pyrimidine State_Check Check Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (DMSO/DCM) State_Check->Solution Qty_Check Quantity > 100mg? Solid->Qty_Check Solvent_Risk Solvent Type? Solution->Solvent_Risk Low_Risk Standard PPE: Nitrile Gloves (5mil) Safety Glasses Fume Hood Qty_Check->Low_Risk No High_Risk Enhanced PPE: Double Nitrile Goggles Fume Hood + Sash Lowered Qty_Check->High_Risk Yes Permeable High Permeability (DCM/Chloroform) Solvent_Risk->Permeable Halogenated Standard Standard (Water/Methanol) Solvent_Risk->Standard Polar/Aq Action_Perm Action: Double Glove Change Outer every 15 mins Permeable->Action_Perm Standard->Low_Risk

Figure 1: Risk-Based PPE Selection Logic. Note that halogenated solvents (often used to dissolve this lipophilic compound) degrade nitrile gloves rapidly, requiring stricter protocols.

Step-by-Step Handling Protocol

Phase 1: Weighing & Solubilization
  • Engineering Control: Use a static-dissipative balance enclosure inside a certified chemical fume hood.

  • Technique:

    • Place a secondary container (weigh boat or vial) on the balance.

    • Use a disposable antistatic spatula.

    • Critical Step: If the powder is fluffy/electrostatic, use an ionizing fan or gun to neutralize charge before transfer. This prevents "fly-away" particles that contaminate the user's cuffs.

    • Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.

Phase 2: Reaction/Assay Setup
  • Solvent Choice: If dissolving in DMSO for biological assays, remember that DMSO penetrates skin instantly , carrying the nitro-compound into the bloodstream [3].

  • Protocol:

    • Treat DMSO solutions of this compound as "transdermal poisons."

    • Use long-cuffed gloves taped to the lab coat if handling volumes >10 mL.

Phase 3: Decontamination & Disposal
  • Deactivation: Nitro-aromatics are stable. Simple water rinsing is ineffective due to poor solubility.

  • Cleaning:

    • Wipe surfaces with an ethanol-soaked pad (solubilizes the compound).

    • Follow with a soap/water wash.[1][7][8][9]

    • Verification: If the compound is yellow/orange (common for nitro-aromatics), a visual check for color residue is a crude but effective first-pass validation.

  • Disposal:

    • Solids: Hazardous Waste (Solid) - Incineration.

    • Liquids: Segregate based on solvent (Halogenated vs. Non-Halogenated). Do NOT pour down the drain.

Emergency Response: Specific to Nitro-Aromatics

  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.[8] Do not use alcohol/acetone on skin (enhances absorption).

    • Observation: Monitor for signs of cyanosis (blue lips/fingernails) which indicates methemoglobinemia.

  • Spill (Solid):

    • Do not dry sweep. Cover with wet paper towels (to suppress dust), then scoop into a bag.

  • Spill (Liquid):

    • Absorb with vermiculite or sand. Place in a sealed container labeled "Toxic Organic Waste."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrobenzene Derivatives (Class Analog). Retrieved from [Link]

  • Journal of Medicinal Chemistry.The Pyrimidine Scaffold in Drug Discovery. (General reference for scaffold bioactivity).
  • American Chemical Society (ACS). Chemical Safety for Teachers and Their Students: Permeation of Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(3-nitrophenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(3-nitrophenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.